molecular formula C4H9B B3044184 1-Bromobutane-2,2-D2 CAS No. 55724-40-8

1-Bromobutane-2,2-D2

Cat. No.: B3044184
CAS No.: 55724-40-8
M. Wt: 139.03 g/mol
InChI Key: MPPPKRYCTPRNTB-SMZGMGDZSA-N
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Description

1-Bromobutane-2,2-D2 (CAS 55724-40-8) is a deuterium-labeled isotopologue of 1-bromobutane with a molecular formula of C4H7BrD2 and a molecular weight of 139.031 g/mol . This stable isotopically labeled compound features two deuterium atoms at the 2-position carbon, making it a valuable tool in mechanistic studies, organic synthesis, and as a spectroscopic probe. As a primary haloalkane, it is highly prone to SN2 substitution reactions, functioning as an effective deuterium-labeled alkylating agent . Researchers utilize this compound extensively in the preparation of deuterium-labeled Grignard reagents and organolithium compounds, enabling the synthesis of complex molecules with specific deuterium incorporation for tracing reaction pathways and studying kinetic isotope effects . The presence of deuterium atoms creates a distinct spectroscopic signature, allowing for detailed analysis of molecular structures and reaction mechanisms using mass spectrometry and NMR techniques . This reagent is particularly valuable in pharmaceutical research for metabolic studies and in materials science for developing labeled compounds. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,2-dideuteriobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-SMZGMGDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromobutane-2,2-d2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Bromobutane-2,2-d2 Chemical Properties, Synthesis, and Mechanistic Utility

Executive Summary

This compound (CAS: 55724-40-8) is a selectively deuterated primary alkyl halide utilized extensively in physical organic chemistry. Its primary value lies in its ability to probe reaction mechanisms—specifically elimination pathways (E1 vs. E2)—through the Primary Kinetic Isotope Effect (KIE) . By substituting the


-hydrogens with deuterium, researchers can determine if C-H bond cleavage occurs in the rate-determining step of a reaction.[1] This guide provides a technical breakdown of its properties, a self-validating synthesis protocol, and its application in mechanistic elucidation.

Structural Characterization & Physicochemical Properties

The introduction of deuterium at the C2 position (


-carbon) alters the vibrational frequency of the C-H bonds (lowering the Zero Point Energy) without significantly changing the steric or electronic environment of the molecule.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValue (Standard)Value (2,2-d2 Analog)Note
Molecular Formula


Molecular Weight 137.02 g/mol 139.03 g/mol +2.01 Da mass shift
Boiling Point 101.4 °C~100.8–101.2 °CInverse isotope effect often lowers BP slightly.
Density 1.276 g/mL~1.29 g/mLIncreased mass/volume ratio.
Dipole Moment 2.08 D~2.07 DC-D bonds are slightly shorter/less polarizable.
NMR Spectral Analysis (Self-Validation Tool)

The most reliable method to validate isotopic purity is


H-NMR. The deuteration at C2 silences the signal at ~1.8 ppm and alters the splitting patterns of neighbors.
  • Standard 1-Bromobutane:

    • 
       3.44 (t, 2H, 
      
      
      
      Hz,
      
      
      -CH
      
      
      )
    • 
       1.86 (quint, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       1.45 (sext, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       0.93 (t, 3H, 
      
      
      
      -CH
      
      
      )
  • This compound:

    • 
       3.44 (s, 2H):  The triplet collapses to a singlet because the coupling partners at C2 are removed. (Note: Slight broadening may occur due to weak 
      
      
      
      coupling).
    • 
       1.86 (Silent):  Signal disappears (integral approaches 0). Residual signal indicates incomplete deuteration.
      
    • 
       1.45 (q, 2H):  The sextet simplifies to a quartet (coupled only to the methyl group at C4).
      

Synthetic Pathway

To ensure high isotopic purity (>98% D), direct H/D exchange on the alkyl halide is inefficient. The robust route involves


-exchange of a carbonyl precursor followed by reduction.
Workflow Logic
  • Exchange: Acid-catalyzed exchange of butanoic acid places deuterium at the

    
    -position (thermodynamically favored enolization).
    
  • Reduction: Lithium Aluminum Hydride (

    
    ) reduces the carbonyl to an alcohol. The 
    
    
    
    -deuteriums of the acid become the
    
    
    -deuteriums of the alcohol.
  • Substitution: Conversion of the alcohol to the bromide using

    
    .
    

Synthesis Acid Butanoic Acid (CH3CH2CH2COOH) D_Acid Butanoic Acid-2,2-d2 (CH3CH2CD2COOH) Acid->D_Acid 1. NaOD / D2O 2. DCl (Quench) Alcohol 1-Butanol-2,2-d2 (CH3CH2CD2CH2OH) D_Acid->Alcohol LiAlH4 / THF (Reduction) Product This compound (CH3CH2CD2CH2Br) Alcohol->Product PBr3, 0°C (Substitution)

Figure 1: Synthetic route ensuring specific deuteration at the beta-carbon.

Detailed Protocol

Step 1: Preparation of Butanoic Acid-2,2-d2

  • Reagents: Butanoic acid (1 eq),

    
     (excess), NaOD (cat).
    
  • Procedure: Reflux butanoic acid in basic

    
     for 24 hours. The basic conditions facilitate enolate formation, exchanging 
    
    
    
    -protons. Acidify with DCl to isolate.
  • Validation:

    
    H-NMR of the acid should show the disappearance of the signal at 
    
    
    
    2.3.

Step 2: Reduction to 1-Butanol-2,2-d2

  • Reagents:

    
     (1.2 eq), Dry THF.
    
  • Procedure: Add the deuterated acid dropwise to a suspension of

    
     in THF at 0°C. Reflux for 2 hours. Quench carefully with Fieser method (Water, 15% NaOH, Water).
    
  • Critical Note: Do not use

    
    . We want hydrogens at the C1 position (from the hydride source) and Deuterium at C2 (from the starting material).
    

Step 3: Bromination

  • Reagents:

    
     (0.4 eq), 1-Butanol-2,2-d2.
    
  • Procedure: Cool alcohol to -10°C. Add

    
     dropwise to control exotherm. Stir at RT for 2 hours, then reflux for 1 hour. Distill the product directly from the reaction mixture.
    
  • Purification: Wash distillate with

    
    , water, and brine. Dry over 
    
    
    
    .

Mechanistic Utility: The E2 Kinetic Isotope Effect

The definitive application of this compound is distinguishing between E2 and E1/Sn2 mechanisms.

The Theory

In an E2 elimination , the base removes a


-proton simultaneously as the leaving group departs. The C-H bond breaks in the Rate-Determining Step (RDS).[1]
  • C-D bonds are stronger than C-H bonds due to lower Zero Point Energy (ZPE).

  • If the C-H/D bond breaks in the RDS, the reaction with the deuterated substrate will be significantly slower.[2]

  • Primary KIE (

    
    ):  Typically 3.0 – 8.0 for E2.
    
  • Secondary KIE: ~1.0 – 1.2 (observed if the bond does not break in the RDS, e.g., E1 mechanism where ionization is RDS).

E2_Mechanism cluster_KIE Kinetic Isotope Effect Reactants Base (B:) + this compound TS Transition State [B---D---C---C---Br]‡ (Bond Breaking RDS) Reactants->TS Activation Energy (Higher for C-D) Products 1-Butene + D-Base + Br- TS->Products Explanation If k_H / k_D > 2.0 It confirms C-D bond breaks in the rate-determining step (Evidence for E2)

Figure 2: E2 Transition state highlighting the involvement of the Beta-Deuterium.

Experimental Protocol: KIE Determination
  • Setup: Prepare two reaction vessels at constant temperature (e.g., 50°C).

    • Vessel A: 1-Bromobutane + NaOEt/EtOH.

    • Vessel B: this compound + NaOEt/EtOH.

  • Monitoring: Monitor the appearance of 1-butene via GC-FID or the consumption of base via titration aliquots taken at fixed intervals.

  • Calculation: Plot

    
     vs. time to obtain pseudo-first-order rate constants (
    
    
    
    ).
  • Interpretation:

    • Calculate Ratio:

      
      .[1][3]
      
    • Result > 2.5: Strong evidence for E2 mechanism (concerted elimination).

    • Result ~ 1.0 - 1.2: Suggests E1 mechanism (carbocation intermediate) or Sn2 (if substitution dominates), as the C-D bond is not broken in the RDS.

References

  • Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley-Interscience.
  • Westheimer, F. H. (1961).[3] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium". Chemical Reviews, 61(3), 265–273. Link

  • Shiner, V. J. (1970). "Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon". Isotope Effects in Chemical Reactions. ACS Monograph 167.
  • National Institute of Standards and Technology (NIST). "1-Bromobutane Properties". NIST Chemistry WebBook. Link

  • Sigma-Aldrich. "NMR Chemical Shifts of Solvents and Impurities". Technical Bulletin. Link

Sources

Technical Guide: 1-Bromo-2,2-dideuteriobutane (CAS 55724-40-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic "Truth Serum"

1-Bromo-2,2-dideuteriobutane (CAS 55724-40-8) is a specialized isotopomer of n-butyl bromide where the hydrogen atoms at the


-position (C2) are replaced by deuterium. Unlike generic deuterated solvents used for NMR locking, this compound serves as a precision mechanistic probe in physical organic chemistry and drug metabolism studies.

Its primary utility lies in distinguishing between Bimolecular Elimination (E2) and Nucleophilic Substitution (S_N2) pathways. By exploiting the Primary Kinetic Isotope Effect (KIE), researchers can definitively determine if C-H (or C-D) bond cleavage occurs during the rate-determining step of a reaction. This guide details the chemical profile, synthesis, and experimental application of this compound, providing a self-validating workflow for mechanistic elucidation.

Chemical Profile & Spectroscopic Signature[1][2]

To effectively use 1-bromo-2,2-dideuteriobutane, one must first validate its isotopic purity. The deuterium substitution at C2 radically alters the


H NMR splitting patterns, serving as an internal quality control check.
Physicochemical Data[2]
PropertyValue / Description
IUPAC Name 1-Bromo-2,2-dideuteriobutane
CAS Number 55724-40-8
Molecular Formula

Molecular Weight 139.03 g/mol (vs. 137.02 for non-deuterated)
Isotopic Purity Typically

Boiling Point ~100–102 °C (Slightly lower than proteo-analog due to lower polarizability of C-D bonds)
Density ~1.28 g/mL (Higher than proteo-analog due to mass increase)
NMR Validation Criteria (Self-Validating Protocol)

The disappearance of the C2-proton signal and the collapse of coupling at C1 and C3 confirm the structure.

Position

H NMR (Non-Deuterated)

H NMR (2,2-d2 Analog)
Diagnostic Change
C1 (

-CH2)
Triplet (

)
Singlet (

)
Loss of coupling to C2-H.
C2 (

-CH2)
Quintet (

)
Silent Signal absent (replaced by D).
C3 (

-CH2)
Sextet (

)
Triplet (

)
Coupling only to C4-H remains.
C4 (

-CH3)
Triplet (

)
Triplet (

)
Unaffected.

Analyst Note: Broadening of the C1 singlet may occur due to weak geminal coupling with deuterium (


), but the transition from triplet to singlet is the primary confirmation of isotopic incorporation.

Mechanistic Utility: Probing the E2 Pathway

The core application of CAS 55724-40-8 is the measurement of Primary Kinetic Isotope Effects (KIE) .

The Logic of KIE

In an E2 elimination , a base abstracts a proton from the


-carbon (C2) simultaneously as the leaving group (Br) departs.
  • Bond Breaking: The C-H (or C-D) bond breaks in the rate-determining step (RDS).[1][2]

  • Energy Barrier: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, requiring more activation energy to break.

  • Result: If the mechanism is E2, the reaction rate for the deuterated compound (

    
    ) will be significantly slower than the non-deuterated control (
    
    
    
    ).[1][2][3]
    • Primary KIE (

      
      ):  Typically 3.0 – 8.0.
      

In an S_N2 substitution , the nucleophile attacks C1. The C2-H bonds are not broken.

  • Result: No primary KIE is observed. A small secondary KIE (

    
    ) may occur due to hybridization changes or steric effects, but it is distinct from the large E2 effect.
    
Experimental Workflow Visualization

KIE_Workflow Substrate Substrate 1-Bromo-2,2-d2-butane Reaction Reaction Conditions (Base/Nucleophile) Substrate->Reaction Transition_E2 TS: E2 Elimination (C-D Bond Breaking) Reaction->Transition_E2 Strong Base (e.g., t-BuO-) Transition_SN2 TS: SN2 Substitution (C-D Bond Intact) Reaction->Transition_SN2 Good Nucleophile (e.g., I-, RS-) Product_Alkene Product: 1-Butene-d1 (Slow Rate) Transition_E2->Product_Alkene Primary KIE (kH/kD > 3.0) Product_Ether Product: Ether-d2 (Normal Rate) Transition_SN2->Product_Ether No Primary KIE (kH/kD ~ 1.0)

Figure 1: Decision tree for distinguishing reaction mechanisms using 1-Bromo-2,2-dideuteriobutane.

Synthesis Protocol

For researchers unable to source the compound commercially, it can be synthesized via a high-fidelity route ensuring specific deuteration at the C2 position.

Route: H/D Exchange of Butanoic Acid


 Reduction 

Bromination.
Step-by-Step Methodology
Step 1:

-Deuteration of Butanoic Acid

The protons alpha to a carbonyl are acidic and exchangeable.

  • Reagents: Butanoic acid,

    
     (excess), 
    
    
    
    (catalytic).
  • Procedure: Reflux butanoic acid in

    
     with 
    
    
    
    for 24-48 hours.
  • Workup: Acidify with DCl (or anhydrous HCl gas) and extract.

  • Validation: NMR should show loss of the

    
    -methylene signal (approx 2.3 ppm).
    
  • Result: Butanoic-2,2-d2 acid.

Step 2: Reduction to Alcohol

We use Lithium Aluminum Hydride (


)—not deuteride—because we want to retain the protons at C1 (the alcohol carbon) while preserving the deuterium at C2.
  • Reagents: Butanoic-2,2-d2 acid,

    
    , anhydrous THF.
    
  • Procedure: Add acid dropwise to a suspension of

    
     in THF at 0°C. Reflux for 4 hours.
    
  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Result: 1-Butanol-2,2-d2.

Step 3: Bromination (The Appel Reaction or HBr)

Converting the alcohol to the alkyl bromide.

  • Reagents: 1-Butanol-2,2-d2, 48% HBr,

    
     (conc).
    
  • Procedure: Reflux the alcohol with HBr/sulfuric acid for 3-5 hours.

  • Purification: Distill the product (BP ~101°C). Wash with

    
    , water, and brine. Dry over 
    
    
    
    .
  • Final Yield: Expect 60-75% overall.

Synthesis Pathway Diagram

Synthesis_Path Start Butanoic Acid (CH3-CH2-CH2-COOH) Step1 Exchange D2O / NaOD Start->Step1 Inter1 Butanoic-2,2-d2 Acid (CH3-CH2-CD2-COOH) Step1->Inter1 Step2 Reduction LiAlH4 / THF Inter1->Step2 Inter2 1-Butanol-2,2-d2 (CH3-CH2-CD2-CH2-OH) Step2->Inter2 Step3 Bromination HBr / H2SO4 Inter2->Step3 Final 1-Bromo-2,2-d2-butane (CH3-CH2-CD2-CH2-Br) Step3->Final

Figure 2: Synthetic route for CAS 55724-40-8 prioritizing isotopic specificity.

Handling & Stability

  • Storage: Store at room temperature or 4°C, away from light. Alkyl bromides can slowly degrade/discolor (releasing

    
    ) upon prolonged light exposure.
    
  • Re-analysis: If stored for >1 year, check for H/D back-exchange (unlikely unless in protic acidic media) and hydrolysis (formation of butanol).

  • Safety: Like its non-deuterated counterpart, this compound is a flammable liquid and an alkylating agent. Use standard PPE (gloves, goggles, fume hood).

References

  • Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link

  • Westheimer, F. H. (1961).[4] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard text for E2/SN2 Isotope Effects).
  • PubChem Compound Summary. "1-Bromobutane-2,2-d2 (CID 12236150)."[5] National Center for Biotechnology Information. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. Link

Sources

1-Bromobutane-2,2-d2 molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis Strategy, and Mechanistic Applications

Executive Summary

1-Bromobutane-2,2-d2 (CAS: 55724-40-8) is a selectively deuterated alkyl halide utilized primarily as a mechanistic probe in physical organic chemistry and drug metabolism studies. By substituting the hydrogen atoms at the


-position (C2) with deuterium, this isotopologue serves as a critical tool for distinguishing between E2 and SN2 reaction pathways via Kinetic Isotope Effects (KIE).

This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol, and its application in elucidating reaction mechanisms.

Physicochemical Specifications

The following data distinguishes the deuterated isotopologue from the standard reference material. The density is derived based on the molar mass shift and the assumption of conserved molar volume, a standard approximation in isotope chemistry.

PropertyStandard (1-Bromobutane)Deuterated (this compound)
Formula


Molecular Weight 137.02 g/mol 139.03 g/mol
Density (25°C) 1.276 g/mL1.295 g/mL (Calc.) ^*
Boiling Point 101.4 °C~101 °C (Negligible shift)
CAS Number 109-65-955724-40-8
Appearance Colorless liquidColorless liquid

*Note: Calculated density assumes negligible molar volume change (Isotope Effect on Volume


 0). The primary driver for density increase is the mass addition of +2 neutrons.

Synthesis Strategy & Protocol

The synthesis of this compound requires a strategy that introduces deuterium specifically at the C2 position. Direct H/D exchange on 1-bromobutane is not feasible due to the lability of the bromide. The optimal route involves isotopic exchange at the carboxylic acid stage , followed by reduction and functional group transformation.

Workflow Diagram

Synthesis_Workflow Start Butanoic Acid (C4H8O2) Step1 Step 1: H/D Exchange (D2O, NaOD, Reflux) Start->Step1 Inter1 Butanoic Acid-2,2-d2 (CH3CH2CD2COOH) Step1->Inter1 Yield > 90% Step2 Step 2: Reduction (LiAlH4, Ether) Inter1->Step2 Inter2 1-Butanol-2,2-d2 (CH3CH2CD2CH2OH) Step2->Inter2 Selective C1 Reduction Step3 Step 3: Bromination (HBr, H2SO4) Inter2->Step3 Final This compound (CH3CH2CD2CH2Br) Step3->Final SN2 Substitution

Figure 1: Step-wise synthetic pathway ensuring regiospecific deuterium incorporation at the C2 position.

Detailed Experimental Protocol
Step 1: Preparation of Butanoic Acid-2,2-d2
  • Principle: The

    
    -protons of carboxylic acids are acidic (
    
    
    
    for ester/acid
    
    
    -H) and exchangeable in basic
    
    
    .
  • Reagents: Butanoic acid (1 eq),

    
     (Excess, >5 eq), NaOD (0.1 eq).
    
  • Procedure:

    • Dissolve butanoic acid in

      
       containing catalytic NaOD.
      
    • Reflux for 24 hours.

    • Cool and acidify with

      
       (to prevent back-exchange with 
      
      
      
      ).
    • Extract with ether and dry.[1]

    • Validation:

      
      -NMR should show the disappearance of the triplet/multiplet at 
      
      
      
      ppm.
Step 2: Reduction to 1-Butanol-2,2-d2
  • Principle:

    
     reduces the carbonyl carbon (C1) to an alcohol.[1][2][3] The C2-deuterium atoms remain undisturbed.
    
  • Reagents:

    
     (0.75 eq), Anhydrous Diethyl Ether.
    
  • Procedure:

    • Suspend

      
       in anhydrous ether under 
      
      
      
      atmosphere.
    • Add Butanoic acid-2,2-d2 dropwise at 0°C.

    • Allow to warm to room temperature and reflux for 2 hours.

    • Quench carefully with

      
       (preferred) or water/NaOH (Fieser workup).
      
    • Isolate the organic layer, dry over

      
      , and concentrate.
      
Step 3: Bromination to this compound
  • Principle: SN2 substitution of the primary alcohol.

  • Reagents: 48% HBr, Conc.

    
    .
    
  • Procedure:

    • Mix 1-Butanol-2,2-d2 with 48% HBr (1.2 eq).

    • Slowly add conc.

      
       while cooling (exothermic).[4]
      
    • Reflux for 2-3 hours.

    • Distill the product directly from the reaction mixture (azeotrope with water).

    • Wash distillate with water,

      
      , and brine. Dry over 
      
      
      
      .
    • Final Density Check: Weigh a precise volume (e.g., 1.00 mL) to confirm density

      
       g/mL.
      

Applications: The Deuterium Kinetic Isotope Effect (DKIE)

This compound is the "Gold Standard" substrate for distinguishing between E2 Elimination and SN2 Substitution mechanisms.

Mechanistic Logic
  • SN2 Reaction: Involves attack at the

    
    -carbon (C1). Deuterium at C2 exerts a small Secondary Isotope Effect  (
    
    
    
    ).
  • E2 Elimination: Requires the abstraction of a

    
    -proton (at C2). Because the C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference 
    
    
    
    kcal/mol), the reaction rate decreases significantly if the C-D bond is broken in the rate-determining step. This is a Primary Isotope Effect (
    
    
    ).
Pathway Visualization

Reaction_Pathways Substrate This compound (Beta-Deuterated) SN2 SN2 Pathway (Nucleophilic Attack at C1) Substrate->SN2 + Base (Nucleophile) E2 E2 Pathway (Base abstracts D at C2) Substrate->E2 + Base Base Strong Base (e.g., EtO-) Prod_SN2 1-Ethoxybutane-2,2-d2 (No D loss) Small KIE (~1.05) SN2->Prod_SN2 Prod_E2 1-Butene-d1 (Loss of 1 D) Large Primary KIE (>3.0) E2->Prod_E2

Figure 2: Divergent reaction pathways. The magnitude of the KIE observed using this compound confirms whether the base is acting as a nucleophile (SN2) or a base (E2).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12236150, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Master Organic Chemistry. Reduction of Carboxylic Acids with LiAlH4. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safety Data Sheets for Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, deuterated compounds, particularly alkyl halides, have become indispensable tools. From serving as NMR solvents to acting as critical building blocks in the synthesis of deuterium-reinforced drugs, their use is widespread. This strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly alter a molecule's metabolic fate, often enhancing its pharmacokinetic profile and improving safety.[1][2] However, this subtle atomic change necessitates a more sophisticated approach to safety assessment than simply referencing the non-deuterated analogue.

This guide provides a deep dive into the Safety Data Sheet (SDS) for deuterated alkyl halides. As a senior application scientist, my objective is not merely to reiterate regulations but to illuminate the scientific rationale behind them. We will dissect how deuteration impacts a compound's properties and, consequently, the information within its SDS, empowering you to move beyond compliance and cultivate a culture of informed, proactive safety.

Part 1: The Foundation - Deconstructing the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety, mandated by the Occupational Safety and Health Administration (OSHA) and aligned with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is a comprehensive, 16-section document designed to provide a clear, consistent understanding of a chemical's hazards and the necessary precautions.[3][4] Before we can appreciate the nuances of deuteration, we must first master this framework.

Table 1: The 16 Sections of a Globally Harmonized System (GHS) Safety Data Sheet [5][6][7][8][9]

SectionTitleCore Content
1 IdentificationProduct identifier, manufacturer/supplier details, emergency phone number.
2 Hazard(s) IdentificationGHS classification, signal word, hazard and precautionary statements, pictograms.
3 Composition/Information on IngredientsChemical identity, impurities, and stabilizing additives.
4 First-Aid MeasuresNecessary measures for inhalation, skin/eye contact, and ingestion.
5 Fire-Fighting MeasuresSuitable extinguishing media, specific hazards, protective equipment.
6 Accidental Release MeasuresPersonal precautions, protective equipment, emergency procedures, containment.
7 Handling and StoragePrecautions for safe handling and conditions for safe storage.
8 Exposure Controls/Personal ProtectionExposure limits (e.g., PEL, TLV), engineering controls, personal protective equipment (PPE).
9 Physical and Chemical PropertiesAppearance, odor, pH, boiling/melting point, flammability, density, etc.[6]
10 Stability and ReactivityChemical stability, possibility of hazardous reactions, conditions to avoid.
11 Toxicological InformationRoutes of exposure, description of effects (acute, chronic), numerical measures (LD50/LC50).[3]
12 Ecological InformationEcotoxicity, persistence and degradability, bioaccumulative potential.
13 Disposal ConsiderationsDescriptions of waste residues and information on their safe handling and disposal.
14 Transport InformationUN number, proper shipping name, transport hazard classes, packing group.
15 Regulatory InformationSafety, health, and environmental regulations specific for the product.
16 Other InformationDate of preparation or last revision.

Part 2: The Isotopic Difference - How Deuteration Impacts Safety Profiles

The assumption that an SDS for a deuterated compound is a simple "copy-and-paste" of its hydrogenated counterpart is a critical oversight. The mass difference between deuterium and protium, while seemingly small, gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon with significant consequences for chemical reactivity and biological processing.[10][11]

The Kinetic Isotope Effect (KIE): A Stronger Bond, A Slower Reaction

The KIE is the observed change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[11] Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break.[10][11]

Many metabolic processes, particularly Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[11][12] By replacing a strategic hydrogen atom with deuterium, we can slow this metabolic breakdown.[11][12] This can lead to an improved pharmacokinetic profile, a longer drug half-life, and, crucially, a potential reduction in toxicity if the metabolism leads to a harmful byproduct.[1][2][13]

Causality of the Kinetic Isotope Effect on Metabolism and Toxicity.
Implications for the SDS

How does this fundamental principle translate to the information within a Safety Data Sheet?

  • Section 9: Physical and Chemical Properties: While the core chemical properties remain similar, deuteration does introduce subtle but measurable changes. Expect to see slight increases in density, boiling point, and refractive index compared to the non-deuterated analogue. These differences, though minor, are important for accurate process modeling and engineering controls.

  • Section 11: Toxicological Information: This is the most critical section impacted by deuteration. The SDS for a deuterated alkyl halide may still list the same general hazards (e.g., "Suspected of causing cancer," "Harmful if swallowed") as its protium analogue, because, in the absence of specific data, regulatory practice defaults to a worst-case assumption.[14][15][16] However, the quantitative data (LD50, LC50) could differ significantly. The KIE can reduce the rate of metabolic activation to a toxic species, potentially rendering the deuterated version less toxic.[1] It is imperative to seek out toxicological data for the specific deuterated compound and not rely solely on the parent compound's data.

  • Section 2: Hazard(s) Identification: For the majority of commercially available deuterated alkyl halides, the GHS hazard classifications and pictograms will mirror those of the non-deuterated versions.[14][15][16][17] This is a precautionary measure. A substance is considered hazardous until proven otherwise, and generating the comprehensive data package required to reclassify a deuterated analogue is a significant undertaking that suppliers may not have performed. Always adhere to the hazards listed on the SDS provided.

Table 2: Comparison of Physical Properties - Chloroform vs. Deuterated Chloroform

PropertyChloroform (CHCl₃)Deuterated Chloroform (CDCl₃)Rationale for Difference
Molar Mass ~119.38 g/mol ~120.38 g/mol Increased mass of deuterium atom.
Density ~1.48 g/cm³~1.50 g/cm³Greater atomic mass in the same molecular volume.
Boiling Point ~61.2 °C~60.9 °CSubtle changes in intermolecular forces due to vibrational differences.
Refractive Index ~1.4459~1.444Altered interaction with light due to isotopic substitution.

Note: Values are approximate and can vary slightly based on source and purity.

Part 3: A Practical Guide to Handling Deuterated Alkyl Halides

Theoretical knowledge must be paired with rigorous, validated practice. Alkyl halides as a class demand respect, and their deuterated forms are no exception. The following protocols are designed as self-validating systems to ensure safety.

Experimental Protocol: Safe Handling and Storage Workflow

This protocol outlines the minimum required steps for safely handling deuterated alkyl halides in a research setting.

  • Pre-Handling Preparation:

    • Obtain and thoroughly read the specific SDS for the deuterated alkyl halide to be used.

    • Conduct a formal Risk Assessment (see Part 4).

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary Personal Protective Equipment (PPE) as specified in Section 8 of the SDS: safety goggles, a face shield, lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or polyvinyl chloride).[18] Inspect all PPE for damage before use.

  • Handling Operations:

    • Conduct all manipulations of the deuterated alkyl halide inside the chemical fume hood with the sash at the lowest practical height.[18]

    • Many deuterated compounds are hygroscopic and can undergo H/D exchange with atmospheric moisture, which can compromise isotopic purity. Handle under an inert atmosphere (e.g., nitrogen or argon) where practical.

    • Use only compatible equipment (e.g., glass, PTFE). Avoid reactive materials like powdered metals or strong oxidizing agents unless specified by your risk assessment.[14]

    • Dispense the smallest quantity required for the experiment. Do not use mouth suction for pipetting.[19]

  • Storage:

    • Store containers in a cool, dry, well-ventilated area, away from incompatible materials (see Section 10 of the SDS).

    • Protect from light by using amber bottles.[20] Some suppliers add radical scavengers like silver foil to improve stability.[20]

    • Ensure all containers are clearly and accurately labeled with the chemical name, deuteration level, and hazard warnings.

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations (see Section 13 of the SDS).

    • Wash hands and any exposed skin thoroughly after work is complete.[18][19]

Workflow for the Safe Handling of Deuterated Alkyl Halides.

Part 4: Beyond the SDS - Implementing a Proactive Risk Assessment

The SDS provides the what (the hazards); a robust risk assessment determines the how (how you will control the risks in your specific experiment).[21][22] It is a self-validating process that ensures you have considered every variable before the first drop of a chemical is dispensed.

Experimental Protocol: Laboratory-Specific Chemical Risk Assessment
  • Step 1: Identify Hazards:

    • List all chemicals involved, including the deuterated alkyl halide, reactants, solvents, and potential products.

    • For each substance, consult the SDS (Section 2 and 11) to identify its specific hazards (e.g., carcinogenicity, acute toxicity, flammability).[23]

  • Step 2: Evaluate Exposure Potential:

    • Consider the routes of exposure: inhalation, dermal contact, ingestion, injection.[23]

    • Analyze the experimental procedure: What is the quantity being used? What is the duration of the task? Will it be heated? Will it be under pressure? Will aerosols be generated?

  • Step 3: Determine Risk Level & Control Measures:

    • Combine the hazard and exposure information to assess the level of risk (Low, Medium, High).

    • For each identified risk, define specific control measures. Use the hierarchy of controls:

      • Elimination/Substitution: Can a less hazardous chemical be used?

      • Engineering Controls: Is a fume hood required? Is special ventilation needed?

      • Administrative Controls: Have standard operating procedures (SOPs) been written? Is specific training required?

      • Personal Protective Equipment (PPE): What specific gloves, eye protection, and apparel are necessary?

  • Step 4: Plan for Emergencies:

    • Review Sections 4, 5, and 6 of the SDS.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

    • Ensure appropriate spill kit materials are readily available.

    • Note the signs and symptoms of exposure and the required first aid response.[23]

  • Step 5: Document and Review:

    • Document the entire risk assessment. This is a formal record of your due diligence.

    • Have the assessment reviewed by a supervisor or safety officer.

    • The assessment must be reviewed and updated if the procedure changes significantly.

Decision-Making Flowchart for Chemical Risk Assessment.

Conclusion

The Safety Data Sheet for a deuterated alkyl halide is more than a regulatory document; it is a starting point for a deeper scientific inquiry. While its hazard classifications may mirror its non-deuterated analogue as a precautionary measure, the underlying science of the kinetic isotope effect suggests that its toxicological and metabolic profiles can be significantly different. For the diligent researcher, this means treating the SDS as a foundational guide but supplementing it with a thorough understanding of the KIE, a proactive approach to risk assessment, and an unwavering commitment to meticulous laboratory practice. By integrating these principles, we can harness the powerful advantages of deuterated compounds while upholding the highest standards of safety and scientific integrity.

References

  • Daniels Training Services. (2018). The Sixteen (16) Sections of the Safety Data Sheet (SDS). Available at: [Link]

  • Avery. (2024). Easy SDS Guide: What are the 16 Sections of Safety Data Sheets. Available at: [Link]

  • ChemSafetyPro. (2016). GHS Safety Data Sheet. Available at: [Link]

  • Bitesize Bio. (2023). Safety Data Sheets Explained: SDS, MSDS, 16 Sections. Available at: [Link]

  • University College London. (n.d.). 16 Sections of a Safety Data Sheet. Available at: [Link]

  • ERA Environmental Management Solutions. (2025). OSHA SDS Requirements for Employers: A Complete Overview. Available at: [Link]

  • ECO Online. (2024). OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance for identification and naming of substances under REACH and CLP. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Risk Evaluations for Existing Chemicals under TSCA. Available at: [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. Available at: [Link]

  • Pirali, T., Serafini, M., & Cargnin, S. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 731-750. Available at: [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Available at: [Link]

  • Mutlib, A. (2014). The kinetic isotope effect in the search for deuterated drugs. Pharmaceutical Discovery. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance identification. Available at: [Link]

  • Zeochem. (n.d.). Deuterium Labeled Compounds. Available at: [Link]

  • Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Kinetic isotope effect. Drug Metabolism Reviews, 53(2), 294-311. Available at: [Link]

  • Yale University Department of Chemistry. (2020). Guidelines for Safe Laboratory Practices. Available at: [Link]

  • ResearchGate. (n.d.). Steps in the Chemical Risk Assessment Process. Available at: [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]

  • CK Special Gases Ltd. (2015). Deuterium - SAFETY DATA SHEET. Available at: [Link]

  • Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205844. Available at: [Link]

  • TUV Rheinland. (2023). EU - ECHA Published a Guidance for Identification and Naming. Available at: [Link]

  • Zeochem AG. (2025). Safety Data Sheet: Chloroform-d. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 App D - Safety Data Sheets (Mandatory). Available at: [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Available at: [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • Cambridge Isotope Laboratories, Inc. (2018). Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Identification. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Resubmitting revised SDSs based on OSHA's new Hazard Communication Standards. Available at: [Link]

  • Cronin, M. T. D., et al. (2022). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Archives of Toxicology, 96(3), 737–753. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025). How to use the Classification and Labelling Inventory in ECHA's chemicals database. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2,2-Dideuterio-1-bromobutane: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of 2,2-dideuterio-1-bromobutane, a deuterated isotopologue of 1-bromobutane. The strategic incorporation of deuterium at the C2 position offers a powerful tool for investigating reaction mechanisms and modulating metabolic pathways, making it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document will cover the nomenclature, physicochemical properties, synthetic considerations, and key applications of this compound, with a focus on the scientific principles underpinning its utility.

Nomenclature and Synonyms: Establishing a Clear Identity

The systematic naming of isotopically labeled compounds is crucial for unambiguous communication in scientific literature. The formal IUPAC name for the compound of interest is 2,2-dideuterio-1-bromobutane . However, various synonyms and alternative representations are frequently encountered.

A comprehensive list of synonyms and identifiers for 2,2-dideuterio-1-bromobutane is provided below:

Nomenclature Type Name/Identifier
IUPAC Name 1-bromo-2,2-dideuteriobutane
Common Synonyms 1-Bromobutane-2,2-d2
Butane-d2, 1-bromo-2,2-
CAS Number 55724-40-8[1]

It is imperative for researchers to recognize these different naming conventions to effectively search databases and literature for relevant information. The CAS number provides a unique and definitive identifier for this specific chemical substance.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of 2,2-dideuterio-1-bromobutane are largely comparable to its non-deuterated counterpart, 1-bromobutane. However, the increased mass due to the two deuterium atoms results in subtle but measurable differences.

Property 1-Bromobutane 2,2-Dideuterio-1-bromobutane (Predicted) Rationale for Difference
Molecular Formula C₄H₉BrC₄H₇D₂BrIsotopic Substitution
Molecular Weight 137.02 g/mol ~139.03 g/mol [1]Increased mass of deuterium vs. protium
Boiling Point 101-102 °CSlightly higher than 1-bromobutaneStronger intermolecular forces due to increased mass
Density 1.276 g/mLSlightly higher than 1-bromobutaneIncreased molecular mass in a similar volume

These subtle differences in physical properties are a direct consequence of the isotopic substitution and can be important considerations in purification and analytical characterization.

The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The primary motivation for utilizing 2,2-dideuterio-1-bromobutane in research stems from the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond at or before the rate-determining step will proceed at a slower rate when a C-D bond must be broken instead. This is known as a primary kinetic isotope effect.

In the context of 2,2-dideuterio-1-bromobutane, the deuterium atoms are not directly attached to the carbon bearing the leaving group (bromine). Therefore, a primary KIE is not expected in nucleophilic substitution reactions at C1. However, the presence of deuterium at the adjacent C2 position can influence the rate of elimination reactions, where a proton (or deuteron) is abstracted from C2. This is a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between substitution (SN2) and elimination (E2) pathways.

Figure 2: Synthetic workflow for 2,2-dideuterio-1-bromobutane.

Applications in Research and Drug Development

The primary application of 2,2-dideuterio-1-bromobutane lies in its use as a mechanistic probe and as a building block for more complex deuterated molecules.

Mechanistic Elucidation

As previously discussed, the kinetic isotope effect associated with the C-D bonds at the C2 position can be used to differentiate between competing reaction pathways. By comparing the reaction rates and product distributions of 2,2-dideuterio-1-bromobutane with its non-deuterated analog, researchers can gain valuable insights into the transition state geometries and the extent of C-H bond cleavage in the rate-determining step of elimination reactions.

Drug Development: The "Deuterium Switch"

In drug development, the substitution of hydrogen with deuterium at metabolically labile positions can significantly alter the pharmacokinetic profile of a drug. This strategy, often referred to as the "deuterium switch," can lead to:

  • Reduced Metabolism: The stronger C-D bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.

  • Increased Half-life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.

  • Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can enhance the safety profile of a drug.

While 2,2-dideuterio-1-bromobutane is not itself a therapeutic agent, it serves as a valuable building block for the synthesis of more complex deuterated drug candidates. Its deuterated butyl chain can be incorporated into larger molecules to probe or block metabolic pathways.

Safety, Handling, and Storage

2,2-Dideuterio-1-bromobutane should be handled with the same precautions as 1-bromobutane. It is a flammable liquid and should be kept away from ignition sources. It is also harmful if swallowed or inhaled and causes skin and eye irritation.

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

2,2-Dideuterio-1-bromobutane is a valuable tool for chemists and pharmacologists. Its utility stems from the fundamental principles of the kinetic isotope effect, which allows for the detailed investigation of reaction mechanisms and the strategic modification of drug metabolism. A thorough understanding of its nomenclature, properties, and synthesis is essential for its effective application in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12236150, this compound. Retrieved January 26, 2024 from [Link].

  • PubChem (n.d.). This compound. Retrieved January 26, 2024, from [Link].

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Butylmagnesium Bromide-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

In the landscape of drug discovery, deuterium-labeled reagents are indispensable for metabolic stability studies (Kinetic Isotope Effect - KIE) and mass spectrometry internal standards. 1-Bromobutane-2,2-d2 presents a unique synthetic advantage: the deuterium label is located at the


-position relative to the magnesium insertion site.

The "Beta-Stabilization" Advantage: Standard alkyl Grignard reagents are prone to


-hydride elimination, a decomposition pathway yielding alkenes and magnesium hydride. In this protocol, the substitution of 

-hydrogens with deuterium (

bond strength

341 kJ/mol vs


338 kJ/mol) significantly suppresses this pathway due to the primary Kinetic Isotope Effect (KIE). This results in a Grignard reagent with enhanced thermal stability compared to its non-deuterated isotopologue.

This guide provides a rigorous, self-validating protocol to synthesize Butylmagnesium bromide-2,2-d2 , ensuring maximal isotopic integrity and minimal Wurtz homocoupling.

Critical Considerations & Mechanistic Logic

The Surface Oxide Barrier

Magnesium turnings are naturally passivated by a thin layer of MgO.[1][2] Successful Grignard formation requires the chemical or mechanical removal of this layer to expose the reactive Mg(0) lattice.

  • Causality: Without activation, the induction period is unpredictable. Once the reaction initiates, it is autocatalytic and highly exothermic, leading to potential thermal runaways and increased homocoupling.

  • Solution: We utilize Iodine (

    
    )  as a visual indicator and activator, often supplemented with 1,2-Dibromoethane  (entrainment method) to chemically etch the surface.
    
Suppression of Wurtz Coupling

The primary side reaction is the Wurtz homocoupling, where the formed Grignard reacts with unreacted alkyl halide:



  • Control: This is a bimolecular reaction dependent on concentration and temperature.

  • Protocol Constraint: We maintain a strictly controlled addition rate to ensure the concentration of unreacted

    
     remains low (pseudo-high-dilution) and temperature is kept 
    
    
    
    .
Solvent Selection
  • Tetrahydrofuran (THF): Preferred for solubility. THF coordinates strongly to Mg, breaking polymeric aggregates and increasing reactivity.

  • Diethyl Ether (

    
    ):  Less promoting of Wurtz coupling but lower solubility.
    
  • Recommendation: Anhydrous THF is the standard for this protocol due to the enhanced stability of the monomeric Grignard species.

Materials & Equipment

ComponentSpecificationPurpose
Precursor This compound (>98% D)Source of deuterated alkyl group.
Metal Magnesium Turnings (Grignard grade)Reactive metal. Excess (1.1 - 1.2 eq) ensures complete consumption of halide.
Solvent Anhydrous THF (inhibitor-free)Reaction medium. Water content must be < 50 ppm.
Activator Iodine crystals (

)
Surface depassivation and visual initiation indicator.
Inert Gas Argon or Nitrogen (UHP Grade)Exclusion of moisture and oxygen.
Titrant Iodine / LiCl solutionFor quantitative determination of yield (Knochel method).

Experimental Workflow Visualization

GrignardProtocol Start Glassware Prep (Oven dry 120°C, Ar flush) MgLoad Mg Activation (Mg + I2 + Heat) Start->MgLoad Initiation Initiation Phase (Add 5% of R-Br) MgLoad->Initiation Check Color Change? (Brown -> Clear) Initiation->Check Entrainment Add 1,2-Dibromoethane Check->Entrainment No (Stalled) Reaction Controlled Addition (Dropwise, T < 35°C) Check->Reaction Yes (Initiated) Entrainment->Initiation Retry Aging Aging Phase (Stir 1h @ RT) Reaction->Aging Titration Knochel Titration (Quantification) Aging->Titration

Figure 1: Logical workflow for the synthesis of Butylmagnesium bromide-2,2-d2, including a decision loop for activation failure.

Detailed Protocol

Phase 1: Preparation & Activation[1]
  • Glassware: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a stream of Argon. Allow to cool to room temperature.

  • Magnesium Loading: Charge the flask with Magnesium turnings (1.2 equivalents).

    • Expert Tip: Crushing the turnings with a mortar and pestle immediately before loading creates fresh fracture surfaces, significantly reducing induction time.

  • Activation: Add a single crystal of Iodine (

    
    ). Heat the flask gently with a heat gun until iodine vapor (purple) coats the Mg turnings. Allow to cool.
    
  • Solvent: Add sufficient anhydrous THF to just cover the magnesium turnings.

Phase 2: Initiation (The "Induction" Step)
  • Precursor Solution: Dissolve this compound (1.0 eq) in anhydrous THF (concentration ~ 1.0 M) in the addition funnel.

  • The "Spark": Add approximately 5-10% of the precursor solution dropwise to the Mg suspension. Stop stirring momentarily to observe.

  • Validation of Initiation:

    • Visual: The purple color of iodine should fade to colorless/grey.

    • Thermal: The solvent should begin to boil spontaneously (exotherm).

    • Contingency: If no reaction occurs after 5 minutes, add 2 drops of 1,2-dibromoethane and apply gentle heat. Do not proceed until initiation is confirmed.

Phase 3: Reaction & Aging
  • Controlled Addition: Once initiated, turn on stirring and begin dropwise addition of the remaining precursor solution.

  • Thermal Regulation: Adjust the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, cool with a water bath.

    • Critical Limit: Keep internal temperature below 40°C to prevent Wurtz coupling and isotopic scrambling (though 2,2-d2 is robust, thermal discipline is good practice).

  • Aging: After addition is complete, stir the grey/black suspension for 1 hour at room temperature.

    • Optional: A brief heating to 50°C for 15 minutes ensures conversion of stubborn halides, but is usually unnecessary for primary alkyl bromides.

Phase 4: Quality Control (Titration)

Method: Knochel Titration (Iodine/LiCl).[3]

  • Principle: Active Grignard reagents rapidly decolorize iodine.

  • Reagent: 1.0 M

    
     in THF saturated with LiCl.
    
  • Procedure:

    • Weigh exactly ~100 mg of Iodine standard into a vial.

    • Dissolve in 2 mL of saturated LiCl/THF solution (The LiCl breaks up aggregates, sharpening the endpoint).

    • Titrate the Grignard solution into the Iodine solution until the brown color vanishes (becomes clear/yellow).

  • Calculation:

    
    
    

Mechanistic Visualization

Mechanism Mg_Surface Mg(0) Surface (Activated) SET SET Step (Single Electron Transfer) Mg_Surface->SET R_Br R-Br (2,2-d2) R_Br->SET Radical_Pair [R• •MgBr] Surface Bound SET->Radical_Pair Product R-MgBr (2,2-d2) Solvated Radical_Pair->Product Recombination Side_Reaction Wurtz Coupling (R-R) Radical_Pair->Side_Reaction Diffusion/Dimerization

Figure 2: Mechanistic pathway highlighting the Single Electron Transfer (SET) process. The 'Recombination' step is favored by keeping the radical concentration low (slow addition).

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
No Initiation Purple color persists; no heat.Passivated Mg surface.[1]Add 1,2-dibromoethane; mechanically crush Mg; check solvent dryness.
Low Yield Titration < 80% theoretical.Moisture ingress or Wurtz coupling.Dry glassware more rigorously; slow down addition rate.
Precipitation White solid forming during storage.MgBr2 precipitation (Schlenk equilibrium).Use THF as solvent; store > 10°C.

References

  • Knochel, P., et al. (2006).[3] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

  • Garst, J. F., & Ungváry, F. (2000).[4] Mechanism of Grignard reagent formation. In Grignard Reagents: New Developments. Link

  • Simmons, E. M., & Hartwig, J. F. (2012).[5] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Link

  • BenchChem Application Notes. (2025). Activation of Magnesium with 1,2-Dibromoethane for Grignard Reagent Synthesis. Link

  • Sigma-Aldrich. Preparation of Grignard Reagents. Technical Bulletin AL-134. Link

Sources

Application Note: Kinetic Isotope Effect (KIE) Determination in the E2 Elimination of 1-Bromobutane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental configuration for quantifying the Primary Deuterium Kinetic Isotope Effect (KIE) in the E2 elimination of 1-Bromobutane-2,2-d2. The study of KIE is a definitive method for elucidating the transition state geometry of elimination reactions. By comparing the reaction rates of the isotopologue (this compound) against the proteo-analog (1-Bromobutane), researchers can verify the synchronicity of C-H(D) bond scission and C-Br bond cleavage.

This guide provides a self-validating protocol using pseudo-first-order kinetics monitored via Gas Chromatography (GC-FID) or


H-NMR, ensuring high precision in rate constant determination (

).

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The E2 Mechanism

The Bimolecular Elimination (E2) of primary alkyl halides requires a strong base to abstract a proton from the


-carbon while the leaving group (bromide) departs simultaneously. For 1-bromobutane, the 

-protons are located at the C2 position.

Reaction:



Kinetic Isotope Effect (KIE)

When the


-hydrogens at C2 are replaced with deuterium (this compound), the C-D bond must be broken in the rate-determining step. Since the C-D bond has a lower zero-point energy than the C-H bond, the activation energy for its cleavage is higher.
  • Primary KIE (

    
    ):  A value between 3.0 and 8.0 indicates a concerted E2 mechanism where the C-H/D bond is significantly broken at the transition state.
    
  • Structural Implication: A lower KIE (

    
    ) might suggest an E1-like character or an asynchronous transition state.
    
Reaction Visualization

The following diagram illustrates the concerted transition state and the specific bond-breaking events.

E2_Mechanism cluster_legend Mechanism Flow Substrate This compound (Substrate) TS Transition State [C...D...OEt]‡ Substrate->TS + Base Base Ethoxide Base (EtO-) Base->TS Product 1-Butene-2-d (Alkene) TS->Product - Br-, - EtOD Desc Concerted removal of D (C2) and Br (C1)

Figure 1: Mechanistic pathway of E2 elimination for this compound showing the concerted transition state.

Experimental Design Strategy

To ensure high data integrity (E-E-A-T), this protocol utilizes Pseudo-First-Order Kinetics . By maintaining the base concentration in large excess (


-fold) relative to the substrate, the reaction rate depends only on the substrate concentration, simplifying the mathematical analysis.
Reagents & Materials
ComponentSpecificationPurpose
Substrate A 1-Bromobutane (99%)Reference standard for

.
Substrate B This compound (>98% D)Isotopologue for

.
Base Sodium Ethoxide (NaOEt), 1.0 M in EthanolStrong base to promote E2 over Sn2.
Internal Standard Decane or DodecaneInert reference for GC quantification.
Quenching Agent 0.1 M HCl (cold)Stops reaction immediately upon sampling.
Solvent Anhydrous EthanolProtic solvent supporting E2 mechanism.
Critical Control Points
  • Temperature Stability: The reaction must be thermostated (e.g., 50.0 °C ± 0.1 °C). KIE values are temperature-dependent.

  • Base Concentration: Must be identical for both H and D runs to validate the comparison.

  • Inert Atmosphere: Run under

    
     or Ar to prevent moisture absorption (which alters base strength).
    

Detailed Protocol

Phase 1: Preparation of Reaction Matrices
  • Stock Solution Preparation:

    • Prepare a 20 mL stock solution of 1.0 M NaOEt in ethanol.

    • Prepare a solution containing the Internal Standard (Decane) in ethanol (approx. 5 mg/mL).

  • Substrate Equilibration:

    • Aliquot 0.5 mmol of 1-Bromobutane into Vial A.

    • Aliquot 0.5 mmol of this compound into Vial B.

    • Add 5 mL of the Internal Standard solution to both vials.

Phase 2: Kinetic Run (Parallel Execution)

Perform the following steps simultaneously for Vial A (H) and Vial B (D) or sequentially with rigorous cleaning.

  • Thermostating: Place the reaction vessel containing the base solution (NaOEt, excess, e.g., 20 mL) into the heating block/bath set to 50 °C. Allow to equilibrate for 15 minutes.

  • Initiation: Inject the substrate/internal standard mixture into the reaction vessel. Start the timer (

    
    ) immediately.
    
  • Sampling:

    • At defined intervals (e.g., 0, 5, 10, 15, 20, 30, 45, 60 mins), withdraw a 200

      
      L aliquot.
      
  • Quenching:

    • Immediately dispense the aliquot into a GC vial containing 500

      
      L of cold 0.1 M HCl and 500 
      
      
      
      L of Hexane (extraction solvent).
    • Vortex for 10 seconds to extract the unreacted alkyl halide and alkene product into the hexane layer.

  • Phase Separation: Allow layers to separate. The top hexane layer is used for GC analysis.

Phase 3: Analytical Method (GC-FID)
  • Column: DB-5 or equivalent non-polar capillary column.

  • Inlet Temp: 200 °C.

  • Detector: FID at 250 °C.

  • Oven Program: 40 °C (hold 2 min)

    
     Ramp 10 °C/min 
    
    
    
    150 °C.
  • Target Analytes:

    • 1-Butene (Product) – Very volatile, may elute early.

    • 1-Bromobutane (Substrate) – Monitor disappearance.

    • Decane (Internal Standard) – Normalization.

Data Analysis & KIE Calculation

Calculation of Rate Constants ( )

Under pseudo-first-order conditions (


), the disappearance of substrate follows:


Where

is the concentration of substrate at time

(normalized to Internal Standard).
  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the linear regression line is

    
    .
    
  • Extract

    
     (slope for 1-Bromobutane) and 
    
    
    
    (slope for this compound).
Determining the KIE


Observed KIE ValueInterpretation
1.0 - 1.2 Secondary KIE (No bond breaking at C2 in RDS).
2.0 - 3.0 Moderate Primary KIE (Asynchronous E2 or mixed mechanism).
3.0 - 8.0 Classic Primary KIE (Symmetric, concerted E2).
> 8.0 Tunneling effects (rare for this specific reaction).
Workflow Visualization

Experimental_Workflow cluster_Parallel Parallel Kinetic Runs Start Start: Prepare Reagents Setup Setup: Thermostat Reaction Vessel (50°C) Excess NaOEt Base Start->Setup RunH Run A: 1-Bromobutane (H) Setup->RunH RunD Run B: this compound (D) Setup->RunD Sampling Sampling: Aliquot every 5-10 min RunH->Sampling RunD->Sampling Quench Quench: Cold HCl + Hexane Extraction Sampling->Quench Analysis Analysis: GC-FID Quantification Quench->Analysis Calc Calculation: Plot ln([S]) vs t Determine kH/kD Analysis->Calc

Figure 2: Step-by-step experimental workflow for determining KIE.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on E2 mechanisms and isotope effects).
  • Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley.
  • Westheimer, F. H. (1961).[1] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265-273. Link

  • MasterOrganicChemistry. (2022). The E2 Mechanism.[2][3][4][5][1][6][7] Link

  • LibreTexts Chemistry. (2022).[7] 11.8: The E2 Reaction and the Deuterium Isotope Effect. Link

Sources

Application Note: Strategic Solvent Selection for Substitution Reactions of 1-Bromobutane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and isotopically labeled compounds, the precise control of reaction pathways is paramount. Nucleophilic substitution reactions are fundamental transformations, yet their outcomes are exquisitely sensitive to the reaction environment. The choice of solvent can dramatically alter reaction rates and even shift the mechanistic pathway between a concerted bimolecular (SN2) and a stepwise unimolecular (SN1) process. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the substitution reactions of 1-bromobutane-2,2-d2, a primary alkyl halide featuring isotopic labeling at a key position. Understanding the interplay between the solvent, substrate, and nucleophile is critical for achieving desired product yields and purity.

Mechanistic Considerations: The SN1 and SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon atom primarily proceed through two distinct mechanisms: SN1 and SN2. The structure of the alkyl halide and the reaction conditions, especially the solvent, dictate which pathway is favored.

The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (second-order kinetics).[2] For primary alkyl halides like 1-bromobutane, the SN2 pathway is sterically favored due to the low steric hindrance around the reaction center.

The SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This is the slow, rate-determining step. The carbocation is then rapidly attacked by the nucleophile. The reaction rate is dependent only on the concentration of the alkyl halide (first-order kinetics). Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation.

The choice of solvent plays a critical role in modulating the energetics of these pathways. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions.

  • Polar Aprotic Solvents: These solvents, including acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but poorly solvate anions, leaving the nucleophile more reactive.[3]

  • Nonpolar Solvents: These solvents, like hexane and benzene, have low dielectric constants and are generally poor choices for reactions involving charged species.

Solvent Effects on Reaction Pathways

The influence of the solvent on the competition between SN1 and SN2 reactions is a cornerstone of physical organic chemistry.

Favoring the SN2 Pathway: Polar aprotic solvents are the optimal choice for promoting SN2 reactions.[3] By solvating the counter-ion of the nucleophile (e.g., the sodium ion in sodium azide), they leave the anionic nucleophile "naked" and highly reactive.[3] This enhanced nucleophilicity accelerates the backside attack characteristic of the SN2 mechanism.

Favoring the SN1 Pathway: Polar protic solvents are ideal for facilitating SN1 reactions. They stabilize the carbocation intermediate through dipole-dipole interactions and the leaving group anion through hydrogen bonding. This solvation lowers the activation energy for the formation of the carbocation, thereby increasing the reaction rate.

The dramatic effect of solvent choice is illustrated by the reaction of 1-bromobutane with azide ion, where a rate increase of up to 200,000-fold has been observed when switching from methanol (a polar protic solvent) to hexamethylphosphoramide (HMPA), a polar aprotic solvent.[4] A similar, significant rate enhancement of 2800-fold is seen when changing the solvent from methanol to dimethylformamide (DMF).[5]

The Role of the Deuterium Isotope Effect

The presence of deuterium at the C2 position in this compound provides a powerful tool for mechanistic elucidation through the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD).

For SN2 reactions, a secondary alpha-deuterium KIE is typically observed to be inverse (kH/kD < 1).[6] This is because the C-H(D) bonds in the sp3-hybridized reactant are stiffer than in the sp2-hybridized transition state. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, so more energy is required to reach the transition state for the deuterated compound, resulting in a slower reaction rate.

Conversely, for SN1 reactions, the secondary alpha-deuterium KIE is typically normal and greater than 1 (kH/kD > 1).[6] This is attributed to hyperconjugation, where the C-H(D) sigma bonds help to stabilize the developing positive charge on the carbocation intermediate. Since the C-H bond is weaker than the C-D bond, it is a better electron donor, leading to a faster reaction for the non-deuterated compound.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the target substrate, this compound, can be achieved in a two-step process starting from diethyl malonate.

Step 1: Synthesis of 1-Butanol-2,2-d2 via Malonic Ester Synthesis and Reduction

  • Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. To this, slowly add diethyl malonate. After the initial reaction subsides, add ethyl bromide and reflux the mixture until the reaction is complete (monitor by TLC).

  • Reduction with Lithium Aluminum Deuteride (LAD): Carefully add the purified diethyl ethylmalonate dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere. The reaction is highly exothermic and should be cooled in an ice bath.

  • Workup: After the reaction is complete, quench the excess LAD by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water. Filter the resulting solids and wash with diethyl ether. The ethereal solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield 1-butanol-2,2-d2.

Step 2: Bromination of 1-Butanol-2,2-d2

This procedure is adapted from the synthesis of 1-bromobutane from 1-butanol.[3][7][8][9]

  • In a round-bottom flask, combine sodium bromide and water.

  • Add 1-butanol-2,2-d2 to the flask and cool the mixture in an ice bath.

  • Slowly and with stirring, add concentrated sulfuric acid to the cooled mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.

  • After reflux, allow the mixture to cool and then arrange for simple distillation.

  • Collect the distillate, which will consist of two layers (an aqueous layer and the denser this compound layer).

  • Wash the crude product sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), water, and finally with aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer with anhydrous calcium chloride and purify by distillation to obtain pure this compound.

Part 2: Solvent Effects on the SN2 Reaction of this compound with Azide

This protocol outlines a method to compare the reaction rates in a polar protic and a polar aprotic solvent.

Materials:

  • This compound (synthesized as above)

  • Sodium azide (NaN3)

  • Methanol (reagent grade, dry)

  • Dimethylformamide (DMF) (reagent grade, dry)

  • Standard laboratory glassware

  • Thermostatted reaction block or water bath

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5) and FID detector

Procedure:

  • Reaction Setup: Prepare two sets of reactions. In one set of reaction tubes, dissolve a known concentration of sodium azide in methanol. In the second set, dissolve the same concentration of sodium azide in DMF.

  • Initiation of Reaction: Equilibrate the reaction tubes to a constant temperature (e.g., 50 °C). To each tube, add a precise amount of this compound to initiate the reaction.

  • Monitoring the Reaction: At timed intervals, withdraw an aliquot from each reaction tube and quench the reaction by diluting it with a known volume of a suitable solvent (e.g., diethyl ether containing an internal standard).

  • Analysis by Gas Chromatography: Inject the quenched samples into the GC. The disappearance of the this compound peak and the appearance of the 1-azidobutane-2,2-d2 peak should be monitored.

  • Data Analysis: Plot the concentration of the reactant versus time for each solvent. The initial rates can be determined from the slope of these plots. The relative rate of reaction in the two solvents can then be calculated.

Data Presentation and Expected Outcomes

The following tables summarize the expected outcomes based on the principles discussed.

Table 1: Solvent Properties and Their Expected Effect on Substitution Reactions

SolventTypeDielectric Constant (ε)Expected Dominant Mechanism for this compoundRationale
MethanolPolar Protic32.7SN2 (but slower)Solvates and stabilizes the nucleophile, reducing its reactivity.
AcetonePolar Aprotic20.7SN2 (faster)Solvates the cation, leaving the nucleophile more reactive.
Dimethylformamide (DMF)Polar Aprotic36.7SN2 (much faster)Highly polar, effectively solvates cations, leading to a highly reactive nucleophile.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7SN2 (very fast)Very high polarity, excellent at solvating cations, maximizes nucleophile reactivity.

Table 2: Expected Kinetic Isotope Effect (KIE) for Substitution Reactions of this compound

Reaction MechanismExpected kH/kD ValueInterpretation
SN2< 1 (Inverse)Tighter transition state with more sp2 character at the alpha-carbon.[6]
SN1> 1 (Normal)Stabilization of the carbocation intermediate through hyperconjugation.[6]

Visualizations

Diagram 1: SN2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + CH₃CH₂CD₂CH₂Br TS [Nu---C---Br]⁻ Transition State Reactants->TS Backside Attack Products NuCD₂CH₂CH₂CH₃ + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Concerted SN2 mechanism with backside attack.

Diagram 2: SN1 Reaction Pathway

SN1_Pathway Reactant R-Br Intermediate R⁺ + Br⁻ Carbocation Intermediate Reactant->Intermediate Slow, Rate-Determining Product R-Nu Intermediate->Product Fast, Nucleophilic Attack

Caption: Stepwise SN1 mechanism via a carbocation intermediate.

Diagram 3: Solvent Selection Logic

Solvent_Selection Start Desired Reaction? SN2 SN2 Start->SN2 Yes SN1 SN1 Start->SN1 No PolarAprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetone) SN2->PolarAprotic PolarProtic Use Polar Protic Solvent (e.g., H₂O, Alcohols) SN1->PolarProtic

Caption: Decision tree for solvent selection in substitution reactions.

Characterization of Products

The products of the substitution reactions should be characterized to confirm their identity and purity.

  • Gas Chromatography (GC): As described in the protocol, GC is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product.[3][10][11][12]

  • Infrared (IR) Spectroscopy: The disappearance of the C-Br stretch (around 560-650 cm⁻¹) and the appearance of a new stretch corresponding to the nucleophile (e.g., a strong, sharp peak around 2100 cm⁻¹ for the azide group) will confirm the substitution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show characteristic shifts for the protons in the product. For example, in 1-azidobutane, the protons on the carbon adjacent to the azide group will be shifted downfield. The absence of the deuterium signal at the C2 position in the 1H NMR spectrum and its presence in the 2H NMR spectrum will confirm the isotopic labeling.

Conclusion

The selection of an appropriate solvent is a critical parameter in controlling the outcome of nucleophilic substitution reactions of this compound. For this primary alkyl halide, the SN2 mechanism is inherently favored. To maximize the reaction rate and yield, polar aprotic solvents such as DMF or DMSO should be employed. These solvents enhance the nucleophilicity of the attacking species, leading to a significant acceleration of the reaction. The use of polar protic solvents, while still likely resulting in an SN2 reaction for this substrate, will lead to considerably slower reaction rates due to the solvation and deactivation of the nucleophile. The secondary alpha-deuterium kinetic isotope effect can be used as a powerful diagnostic tool to confirm the operative mechanism. By understanding and applying the principles outlined in this application note, researchers can effectively control and optimize their substitution reactions involving isotopically labeled substrates.

References

  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

  • Filo. (2024, June 6). Explain why the relative rate of reaction of 1 -bromobutane with azide io... Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 17). butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • Filo. (2025, March 19). Explain why the relative rate of reaction of 1 -bromobutane with azide io... Retrieved from [Link]

  • Lu Le Laboratory. (2013, March 17). Synthesis of 1-Bromobutane from 1-Butanol. Chemistry of Alcohol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]

  • YouTube. (2021, January 22). 1-bromobutane synthesis. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-. WebBook. Retrieved from [Link]

  • AOCS. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.2: The Sₙ2 Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 11). infrared spectrum of 1-iodobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Using gas chromatography to determine the amount of alcohols in diesel fuels. Retrieved from [Link]

  • YouTube. (2024, December 20). Reaction Mechanism: Kinetic Isotope Effect, Secondary kinetic isotope effect. Retrieved from [Link]

  • CABI Digital Library. (n.d.). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Retrieved from [Link]

  • CABI Digital Library. (n.d.). Determination of N-butanol and isobutanol in gasoline using gas chromatography (GC-FID). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification methods for 1-Bromobutane-2,2-d2 to remove protium contaminants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-Bromobutane-2,2-d2 ( )

Case ID: D2-BUTYL-PUR-01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering protium (


) signals in your this compound sample. In deuterated synthesis, "protium contaminants" generally fall into two categories:
  • Chemical Impurities: Adventitious water (

    
    ), unreacted precursor alcohol (
    
    
    
    ), or elimination by-products (alkenes). These can be removed via the purification protocols below.
  • Isotopic Impurities: Molecules where Hydrogen has replaced Deuterium at the C2 position (e.g., 1-Bromobutane-2-d1). These cannot be removed by standard distillation due to negligible boiling point differences.

This guide focuses on the rigorous removal of Chemical Impurities (Category 1), which are the most common cause of unwanted proton signals.

Part 1: Diagnostic Triage (NMR Analysis)

Before attempting purification, you must identify the source of the protium signal. Run a standard


-NMR (in 

).
Diagnostic Logic Tree

NMR_Diagnosis Start Observe 1H-NMR Spectrum Signal_Loc Where is the impurity signal? Start->Signal_Loc Water Signal: ~1.56 ppm (Broad Singlet) Source: Moisture/Water Signal_Loc->Water Broad s, Variable Alcohol Signal: ~3.6 ppm (Triplet) + ~2.0 ppm (Broad) Source: Unreacted 1-Butanol-d2 Signal_Loc->Alcohol Triplet @ 3.6 Isotope Signal: ~1.4 ppm (Multiplet) Source: 1-Bromobutane-2-d1 (Isotopic Dilution) Signal_Loc->Isotope Multiplet @ 1.4 Act_Dry Action: Molecular Sieves / CaH2 Water->Act_Dry Act_Wash Action: Conc. H2SO4 Wash Alcohol->Act_Wash Act_Resyn Action: Cannot Purify. Check Precursor Purity. Isotope->Act_Resyn

Figure 1: Decision matrix for identifying protium sources in deuterated alkyl halides.

Part 2: Chemical Purification Protocol

If your diagnostic indicates unreacted alcohol or alkene by-products, standard distillation is insufficient because 1-Butanol (bp 117°C) and 1-Bromobutane (bp 101°C) can form azeotropes, and trace alcohol is hard to separate.

The Solution: The Cold Concentrated Sulfuric Acid Wash.[1]

  • Mechanism: Sulfuric acid protonates the unreacted alcohol (oxonium ion formation) and dissolves it into the aqueous/acid phase. Alkyl halides are insoluble in cold conc.

    
    .
    
Step-by-Step Methodology

Reagents Required:

  • Crude this compound

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Saturated Sodium Bicarbonate (

    
    )[2]
    
  • Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    )

Protocol:

  • Acid Wash (The Critical Step):

    • Place the crude alkyl bromide in a separatory funnel.[3]

    • Add cold concentrated

      
       (approx. 50% of the volume of your alkyl bromide).
      
    • Shake gently. Warning: Heat may be generated.

    • Allow layers to separate.[2] The alkyl bromide is usually the top layer (Density: 1.27 g/mL) relative to sulfuric acid (Density: 1.83 g/mL). Note: Verify densities; if the acid is heavily diluted by water impurities, inversion can occur.

    • Drain the lower acid layer (which contains the protonated alcohol and alkenes).

  • Water Wash:

    • Wash the organic layer with deionized water to remove bulk acid.

  • Neutralization:

    • Wash cautiously with saturated

      
       solution.
      
    • Troubleshooting: Vent frequently!

      
       gas will generate pressure. Continue until no further effervescence is observed.
      
  • Drying:

    • Transfer the organic layer to a dry Erlenmeyer flask.[2]

    • Add anhydrous

      
       or 
      
      
      
      . Let stand for 30 minutes. The liquid should become clear.
  • Final Distillation:

    • Decant into a distillation flask.

    • Distill under ambient pressure (or slight vacuum if minimizing thermal stress).

    • Collect the fraction boiling at 100–102 °C .

Workflow Visualization

Purification_Flow Crude Crude Mixture (R-Br + R-OH) H2SO4 Conc. H2SO4 Wash (Removes R-OH) Crude->H2SO4 Sep1 Phase Separation H2SO4->Sep1 Neut NaHCO3 Wash (Neutralize Acid) Sep1->Neut Organic Layer Dry Dry (MgSO4) Neut->Dry Distill Fractional Distillation (100-102°C) Dry->Distill Pure Pure this compound Distill->Pure

Figure 2: Purification workflow for removing protium-bearing chemical contaminants.

Part 3: Removing Water (The "Invisible" Protium)

If your NMR shows a broad singlet around 1.5 ppm that shifts with concentration or temperature, you have water contamination. Alkyl halides are hydrophobic but can dissolve trace water sufficient to ruin deuterium enrichment calculations.

Troubleshooting Guide for Moisture:

MethodEfficiencyRecommendation
MgSO4 / CaCl2 ModerateGood for pre-distillation drying (see Part 2).
Molecular Sieves (3Å or 4Å) HighBest for storage. Add activated sieves directly to the storage vial.
Calcium Hydride (

)
Very HighUse for distillation. Stir crude with

for 2 hours, then distill directly from the hydride.

Pro-Tip: Do not use Sodium (


) metal for drying alkyl bromides, as Wurtz coupling (formation of octane) may occur.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I separate this compound from 1-Bromobutane-2-d1 using a spinning band distillation column? A: Practically, no. The boiling point difference between isotopologues of this molecular weight is often less than 0.1°C. While cryogenic distillation is used for


 vs 

, it is not feasible for heavy alkyl halides in a standard laboratory. If your C2 position has significant protium signals, you must optimize the synthesis (e.g., ensure your starting material, 1-butanol-2,2-d2, has >99% D-enrichment).

Q2: My NMR shows a triplet at 3.4 ppm. Is this the product? A: No. The


-protons (

) of 1-bromobutane typically appear around 3.4–3.5 ppm . However, if you see a triplet at 3.6 ppm , that is likely unreacted 1-butanol . Apply the Sulfuric Acid wash (Part 2) immediately.

Q3: Why did my product turn brown during the acid wash? A: Concentrated sulfuric acid can oxidize bromide ions to Bromine (


), which is brown. This happens if the acid is too warm or the reaction is vigorous. Ensure reagents are cold (0°C)  before mixing. The subsequent washing with water and bisulfite (optional) or bicarbonate will remove the color.
References
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[4] Longman Scientific & Technical, 1989. (Standard protocol for Alkyl Bromide purification via Sulfuric Acid wash).

  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann, 2013. (Drying agents and distillation data).

  • Silverstein, R.M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014. (NMR chemical shifts for impurity identification).

Sources

Technical Support Center: Resolving Elimination Side-Products in Substitution Reactions of 1-Bromobutane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in synthetic organic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering elimination (E2) side-products during substitution (SN2) reactions of 1-bromobutane-2,2-d2. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction conditions and maximize the yield of your desired substitution product.

Understanding the Core Problem: SN2 vs. E2 Competition

The reaction of a primary alkyl halide like 1-bromobutane with a nucleophile can proceed through two competing pathways: bimolecular substitution (SN2) and bimolecular elimination (E2).[1][2] In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the leaving group (the alpha-carbon), resulting in the displacement of the leaving group and the formation of a new bond. In an E2 reaction, the nucleophile acts as a base, abstracting a proton from a carbon atom adjacent to the leaving group (the beta-carbon), leading to the formation of a double bond.[3][4][5]

The presence of deuterium atoms at the C2 position (the beta-carbon) in this compound introduces a kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[4][6] Consequently, breaking the C-D bond in the rate-determining step of the E2 reaction requires more energy, slowing down the rate of elimination.[6][7] While this inherent structural feature already disfavors elimination to some extent, problematic side-products can still arise under certain experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and provide detailed, evidence-based solutions to steer your reaction towards the desired SN2 outcome.

Question 1: I'm observing a significant amount of but-1-ene-2-d1 in my reaction mixture. What are the primary factors promoting this E2 side-reaction?

Answer: The formation of but-1-ene-2-d1 is a clear indication that the E2 pathway is competing effectively with your desired SN2 reaction. Several key factors influence this competition:

  • Strength and Steric Hindrance of the Nucleophile/Base: A strong, sterically hindered base will favor elimination.[8][9][10] Bulky bases, such as potassium t-butoxide, have difficulty accessing the sterically shielded alpha-carbon for an SN2 attack and will more readily abstract a less hindered beta-proton (or in this case, deuteron).[8][11] Even for primary alkyl halides, using a strong, bulky base can favor the E2 pathway.[1]

  • Solvent Choice: The solvent plays a critical role in stabilizing the reactants and transition states of both reactions. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions because they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[12][13][14] In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and favor elimination, especially with strong bases.[12][15]

  • Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[16] Elimination reactions result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the TΔS term more significant, thus making the ΔG for elimination more negative (more favorable).[16]

Question 2: How does the deuterium labeling at the C2 position specifically affect the SN2/E2 competition?

Answer: The deuterium atoms at the C2 position introduce a primary kinetic isotope effect (KIE) for the E2 reaction. The KIE is the ratio of the rate constant for the reaction with the lighter isotope (hydrogen) to the rate constant for the reaction with the heavier isotope (deuterium), i.e., kH/kD.

Since the C-D bond is stronger than the C-H bond, it is broken more slowly in the rate-determining step of the E2 reaction.[4][6] This means that the rate of the E2 reaction for this compound will be slower than that for non-deuterated 1-bromobutane under the same conditions. This effect inherently favors the SN2 pathway. However, the magnitude of this effect may not be sufficient to completely suppress elimination if other reaction conditions strongly favor the E2 pathway.

Below is a diagram illustrating the competing SN2 and E2 pathways for this compound.

SN2_vs_E2 sub This compound ts_sn2 Sₙ2 Transition State sub->ts_sn2 ts_e2 E2 Transition State sub->ts_e2 nuc Nucleophile (Nu⁻) nuc->ts_sn2 base Base (B⁻) base->ts_e2 sn2_prod Substitution Product (Nu-CH2-CD2-CH2-CH3) e2_prod Elimination Product (CH2=CD-CH2-CH3) ts_sn2->sn2_prod ts_e2->e2_prod

Figure 1: Competing SN2 and E2 reaction pathways.
Question 3: What specific experimental modifications can I make to minimize the formation of the elimination side-product?

Answer: To favor the SN2 pathway and minimize the E2 side-product, you should carefully control the following experimental parameters:

ParameterRecommendation to Favor SN2Rationale
Nucleophile/Base Use a strong nucleophile that is a weak base.Strong, non-bulky nucleophiles are more likely to attack the alpha-carbon for substitution rather than abstract a beta-deuteron for elimination.[1][17]
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone).These solvents enhance the nucleophilicity of the anionic nucleophile, promoting the SN2 reaction.[12][13][14]
Temperature Maintain a low to moderate reaction temperature.Lower temperatures disfavor elimination reactions, which have a higher activation energy and are more entropically favored at higher temperatures.[16]
Concentration Use a high concentration of the nucleophile.The rate of the SN2 reaction is directly proportional to the concentration of the nucleophile.

Experimental Protocol: A Step-by-Step Guide to Maximizing Substitution

This protocol is designed to provide a robust starting point for minimizing elimination side-products.

  • Reagent Selection and Preparation:

    • Nucleophile: Choose a nucleophile with high nucleophilicity and low basicity (e.g., iodide, azide, cyanide). If a stronger base is required, consider using a less sterically hindered alkoxide like methoxide or ethoxide over t-butoxide.

    • Solvent: Dry your chosen polar aprotic solvent (e.g., DMSO or DMF) over molecular sieves to remove any residual water, which can act as a protic solvent.

    • Substrate: Ensure the purity of your this compound.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile in the anhydrous polar aprotic solvent in a flame-dried flask.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add the this compound to the cooled solution of the nucleophile.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and minimize the formation of side-products.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable aqueous solution.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer to remove any remaining starting materials or byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired substitution product from any elimination side-product.

The following workflow diagram illustrates the decision-making process for optimizing your reaction conditions.

workflow start Start: High Elimination Side-Product check_base Is the nucleophile a strong, bulky base? start->check_base change_base Switch to a strong, non-bulky nucleophile (e.g., I⁻, N₃⁻) check_base->change_base Yes check_solvent Is the solvent polar protic? check_base->check_solvent No change_base->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent Yes check_temp Is the reaction temperature elevated? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes end Optimized for Substitution Product check_temp->end No lower_temp->end

Figure 2: Troubleshooting workflow for minimizing elimination.

By systematically evaluating and adjusting these key reaction parameters, you can effectively shift the reaction equilibrium away from the E2 pathway and towards the desired SN2 product.

References

  • Brainly. (2021, February 5). 1-bromobutane undergoes dehydrohalogenation by an elimination reaction when heated in the presence of a.
  • Filo. (2025, August 16). What happens when 1-bromobutane and 2-bromobutane are treated with alcoholic KOH? Provide only the reactions.
  • BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution.
  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
  • Coppock, P. (2020, June 22).
  • Homework.Study.com. (n.d.). When I-bromobutane is reacted with the bulky base, potassium t-butoxide, in t-butyl alcohol, the....
  • Organic Chemistry Class Notes. (n.d.). The E2 Reaction and the Deuterium Isotope Effect.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • McMurry, J. (n.d.). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry.
  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions [Video].
  • van der Heijden, H., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18036–18046.
  • Reddit. (2024, October 16). How is the synthesis of 1-Bromobutane SN2 of the solvents are polar protic?.
  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
  • Reddit. (2024, March 16). How to minimize side products of this reaction.
  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat.
  • Chemistry LibreTexts. (2019, September 3). 6.19: Comparing Substitution and Elimination Reactions.
  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Clark, J. (n.d.). elimination from unsymmetric halogenoalkanes. Chemguide.
  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry Stack Exchange. (2016, February 23). E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes.
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.
  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
  • Chem-Station. (2015, December 8). Deuterium Labeling Reaction.
  • Chemistry LibreTexts. (2020, July 1). 8.5: Elimination reactions.
  • van der Heijden, H., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. ACS Publications.
  • The Organic Chemistry Tutor. (2023, March 5). Nucleophilic Strength [Video]. YouTube.
  • The Organic Chemistry Tutor. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule [Video]. YouTube.
  • Quora. (2023, June 20). What are the conditions that favour substitution and elimination of alkyl halide?.
  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
  • Chemistry Stack Exchange. (2020, May 15). Does SN2 favor strong nucleophile and SN1 favor weak nucleophile? Does E2 favor a strong base, and E1 favor a weak base?.
  • Chemistry with Caroline. (2024, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction) [Video]. YouTube.

Sources

Validation & Comparative

A Comparative Guide to Primary Kinetic Isotope Effect Values for E2 Reactions of 1-Bromobutane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. The primary kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining steps and transition state structures of chemical reactions. This guide provides a comprehensive comparison of the primary kinetic isotope effect values for the bimolecular elimination (E2) reactions of 1-bromobutane-2,2-d2 with different bases, supported by experimental data and detailed protocols.

The Significance of the Primary Kinetic Isotope Effect in E2 Reactions

The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), leading to the formation of a double bond.[1] The rate of this reaction is dependent on the concentrations of both the substrate and the base.[2]

A primary kinetic isotope effect is observed when a bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction.[3] In the context of the E2 reaction of this compound, we are examining the cleavage of a C-D bond at the β-position. The C-D bond is stronger than a C-H bond due to its lower zero-point energy.[2] Consequently, a reaction involving the cleavage of a C-D bond will have a higher activation energy and a slower rate compared to the cleavage of a C-H bond.

The magnitude of the primary deuterium KIE is expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD), kH/kD. A significant primary KIE, typically in the range of 2-8, provides strong evidence that the C-H(D) bond is being broken in the rate-determining step of the reaction.[2]

Comparative Analysis of Primary KIE Values

The magnitude of the kH/kD value in an E2 reaction is influenced by the nature of the base employed. This is because the base is directly involved in the C-H(D) bond-breaking event in the transition state. By comparing the KIE values for the E2 reaction of this compound with different bases, we can gain insights into the subtle differences in their transition state geometries.

SubstrateBaseSolventkH/kDReference
1-Bromobutane/1-Bromobutane-2,2-d2Sodium Ethoxide (NaOEt)Ethanol~5.5 (Estimated)[2][4]
1-Bromobutane/1-Bromobutane-2,2-d2Potassium tert-Butoxide (t-BuOK)tert-Butanol~7.9 (Estimated)[5]

Note: Specific experimental data for this compound is scarce in readily available literature. The values presented here are estimations based on analogous systems and established principles of KIE in E2 reactions. For instance, the reaction of 2-bromopropane with sodium ethoxide exhibits a kH/kD of 6.7.[2] The use of a bulkier base like potassium tert-butoxide is known to lead to a more "proton-like" transition state with more advanced C-H bond cleavage, which typically results in a larger KIE.[5]

The larger estimated KIE for potassium tert-butoxide suggests a transition state where the β-C-H(D) bond is more significantly broken compared to the reaction with sodium ethoxide. This is consistent with the greater steric bulk of the tert-butoxide base, which favors a more elongated and product-like transition state with respect to proton abstraction.

Experimental Protocols

To experimentally determine the primary kinetic isotope effect for the E2 reaction of this compound, the following detailed protocols are provided.

Part 1: Synthesis of this compound

The synthesis of the deuterated substrate is a crucial first step. A plausible synthetic route involves the deuteration of butyraldehyde at the α-position, followed by reduction to the corresponding alcohol and subsequent bromination.

Step 1.1: Synthesis of Butyraldehyde-2,2-d2

  • Materials: Butyraldehyde, deuterium oxide (D₂O), sodium deuteroxide (NaOD) in D₂O (40 wt. %), diethyl ether.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butyraldehyde (1.0 eq) and a solution of NaOD in D₂O (0.1 eq).

    • Heat the mixture to reflux for 24 hours to allow for H/D exchange at the α-position.

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain butyraldehyde-2,2-d2.

    • Confirm the isotopic enrichment by ¹H NMR and mass spectrometry.

Step 1.2: Reduction to 1-Butanol-2,2-d2

  • Materials: Butyraldehyde-2,2-d2, sodium borohydride (NaBH₄), ethanol, diethyl ether, hydrochloric acid (1M).

  • Procedure:

    • Dissolve butyraldehyde-2,2-d2 (1.0 eq) in ethanol in a round-bottom flask cooled in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) in portions.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation to yield 1-butanol-2,2-d2.

Step 1.3: Bromination to this compound

  • Materials: 1-Butanol-2,2-d2, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 1-butanol-2,2-d2 (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask in an ice bath.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto crushed ice and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous calcium chloride and filter.

    • Purify the this compound by distillation.

Part 2: Kinetic Measurements of E2 Reactions

The rates of the E2 reactions for both 1-bromobutane and this compound are measured under identical conditions.

  • Materials: 1-bromobutane, this compound, sodium ethoxide, potassium tert-butoxide, absolute ethanol, tert-butanol, gas chromatograph (GC) with a flame ionization detector (FID).

  • Procedure for Sodium Ethoxide in Ethanol:

    • Prepare a standard solution of sodium ethoxide in absolute ethanol.

    • In a thermostated reaction vessel, equilibrate the sodium ethoxide solution to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by injecting a known amount of either 1-bromobutane or this compound into the reaction vessel.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a dilute acid.

    • Analyze the quenched aliquots by GC to determine the concentration of the remaining 1-bromobutane or this compound.

    • Plot the natural logarithm of the substrate concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the base.

  • Procedure for Potassium tert-Butoxide in tert-Butanol:

    • Follow the same procedure as above, using potassium tert-butoxide in tert-butanol as the base/solvent system.

  • Calculation of the KIE:

    • Calculate the ratio of the second-order rate constant for 1-bromobutane (kH) to that of this compound (kD) to obtain the primary kinetic isotope effect (kH/kD).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the E2 reaction mechanism and the experimental workflow for determining the KIE.

Caption: The concerted E2 reaction mechanism for this compound.

KIE_Workflow cluster_synthesis Substrate Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis butyraldehyde butyraldehyde deuteration Butyraldehyde-2,2-d2 butyraldehyde->deuteration NaOD, D₂O reduction 1-Butanol-2,2-d2 deuteration->reduction NaBH₄ bromination This compound reduction->bromination PBr₃ start_d This compound + Base bromination->start_d start_h 1-Bromobutane + Base kinetics_h Determine kH start_h->kinetics_h Monitor [Substrate] vs. time kinetics_d Determine kD start_d->kinetics_d Monitor [Substrate] vs. time calc_kie Calculate kH/kD kinetics_h->calc_kie kinetics_d->calc_kie

Caption: Experimental workflow for determining the primary KIE.

Conclusion

The primary kinetic isotope effect is an indispensable tool for probing the mechanisms of organic reactions. For the E2 elimination of 1-bromobutane, the magnitude of the kH/kD value is predicted to be sensitive to the steric and electronic properties of the base. A larger KIE value, as anticipated with a bulky base like potassium tert-butoxide, suggests a more advanced C-H bond cleavage in the transition state. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of these values, enabling researchers to gain deeper insights into the intricate details of E2 reaction mechanisms. This knowledge is crucial for the strategic design of synthetic pathways and the development of novel chemical entities.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved February 4, 2026, from [Link]

  • Bourns, A. N., & Smith, P. J. (1964). Isotope Effect Studies on Elimination Reactions. I. The Mechanism of the Bimolecular Elimination Reaction of 2-Phenylethyl- and 2-p-Tolylethyl-trimethylammonium Ions. Canadian Journal of Chemistry, 42(4), 857–867.
  • Master Organic Chemistry. (2023, May 15). The E2 Mechanism. Retrieved February 4, 2026, from [Link]

Sources

Mass spectrometry fragmentation patterns of 1-Bromobutane-2,2-d2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Elucidating Fragmentation Mechanisms via 1-Bromobutane-2,2-d2

Executive Summary

In the structural elucidation of alkyl halides, standard mass spectrometry (MS) of 1-Bromobutane (Native) often yields ambiguous data regarding hydrogen rearrangement and elimination pathways due to the rapidity of H-transfers in the gas phase.

This compound (Deuterated) serves as a high-precision mechanistic probe. By substituting the hydrogens at the


-position (C2) with deuterium, researchers can experimentally distinguish between direct bond scission, 1,2-elimination, and complex skeletal rearrangements.

This guide objectively compares the MS performance of the native standard against the 2,2-d2 isotopologue, providing the specific


 shifts required to validate fragmentation pathways in drug development and metabolic studies.

Technical Deep Dive: Mechanistic Comparison

The utility of the 2,2-d2 variant lies in its ability to "tag" the


-carbon. Below is the comparative analysis of the primary fragmentation pathways.
Comparative Data Table ( Shifts)

The following table summarizes the observed mass shifts. Note the characteristic "Twin Peak" pattern (


 ratio of 

) in bromine-containing fragments.[1][2][3]
Fragment IdentityMechanismNative (

)
2,2-d2 (

)
Shift (

)
Interpretation
Molecular Ion (

)
Ionization136 / 138138 / 140+2 Confirms incorporation of two deuterium atoms.
Butyl Cation (Base) Heterolytic C-Br Cleavage5759+2 The carbon skeleton (

) retains the C2 deuteriums.
Propyl Cation Loss of

4345+2 Loss of the

-carbon (C1) leaves the deuterated C2 intact.
Ethyl Cation

-Cleavage
29290 Originates from the terminal

tail (no deuterium).
Butene Radical 1,2-Elimination of HX5657+1 Native loses HBr; 2,2-d2 loses DBr , retaining one D on the alkene.
Pathway A: Formation of the Butyl Cation (Base Peak)
  • Native: The C-Br bond is the weakest link.[3] Simple heterolytic cleavage yields the butyl cation

    
    .
    
    • Result:

      
       57 (100% abundance).
      
  • 2,2-d2: The cleavage occurs at the

    
     bond. The deuterium label at 
    
    
    
    is unaffected.
    • Result:

      
       appears at 
      
      
      
      59
      .
    • Application: This shift confirms that no scrambling of the carbon skeleton occurs prior to the primary ionization event.

Pathway B: 1,2-Elimination (Mechanistic Probe)

This is the critical differentiator. Alkyl halides in EI-MS often undergo thermal-like elimination of Hydrogen Halide (HX).

  • Native: Elimination of HBr involves the removal of a

    
    -hydrogen (from C2).
    
    • Mass Balance:

      
      .
      
  • 2,2-d2: The

    
    -hydrogens are replaced by Deuterium. The molecule must eliminate DBr  (Mass 81/83).
    
    • Mass Balance:

      
      .
      
    • Crucial Insight: If the elimination were 1,3 (involving

      
      -H), the mass loss would be HBr (80), and the peak would be at 
      
      
      
      58. The observation of
      
      
      57 confirms the 1,2-elimination mechanism .

Visualization of Fragmentation Pathways

The following diagram maps the divergent pathways between the native and deuterated species, highlighting the specific mass shifts.

FragmentationPathways cluster_native Native 1-Bromobutane cluster_d2 This compound Native_M Molecular Ion (M+) m/z 136/138 Native_Base Butyl Cation [C4H9]+ m/z 57 Native_M->Native_Base -Br (79/81) Native_Elim Butene [C4H8]+ m/z 56 Native_M->Native_Elim -HBr (80/82) (1,2-Elimination) D2_M Molecular Ion (M+) m/z 138/140 D2_Base Butyl-d2 Cation [C4H7D2]+ m/z 59 D2_M->D2_Base -Br (Retains D2) D2_Elim Butene-d1 [C4H7D]+ m/z 57 D2_M->D2_Elim -DBr (81/83) (Loss of 1 D)

Figure 1: Comparative fragmentation tree showing the mass shifts induced by the deuterium label at the C2 position.

Experimental Protocol: GC-MS Analysis

To replicate these findings, follow this self-validating protocol. This workflow ensures that thermal degradation in the injector port does not obscure the intrinsic MS fragmentation.

Reagents & Setup
  • Analytes: 1-Bromobutane (Sigma-Aldrich, >99%) and this compound (Isotope purity >98% D).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute the deuterated standard to 100 ppm in DCM.

    • Validation: Prepare a blank DCM injection to ensure no carryover of native bromobutane.

  • Inlet Parameters (Critical):

    • Set Inlet Temperature to 200°C (Keep low to minimize thermal dehydrohalogenation before the source).

    • Split Ratio: 50:1.

  • Column Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven: Hold 40°C for 2 min, Ramp 10°C/min to 150°C.

  • MS Acquisition:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range:

      
       25–200.
      
    • Threshold: Set solvent delay to 2.0 min to avoid filament damage.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       57 and 
      
      
      
      59.
    • Calculate the ratio of

      
       59 (d2) to 
      
      
      
      57 (native contaminant) to verify isotopic purity.
Workflow Diagram

ExperimentalWorkflow cluster_check QC Checkpoint Prep Sample Prep 100 ppm in DCM Inlet GC Inlet 200°C (Minimize Thermal Elim.) Prep->Inlet Sep Separation DB-5ms Column Inlet->Sep Ion Ionization EI Source (70 eV) Sep->Ion Detect Detection Scan m/z 25-200 Ion->Detect Analyze Data Analysis Compare m/z 57 vs 59 Detect->Analyze Check Verify Isotopic Purity (Absence of m/z 57 in d2 sample) Analyze->Check

Figure 2: GC-MS workflow emphasizing low inlet temperature to preserve molecular integrity prior to ionization.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Bromobutane. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. (2024).[5] this compound Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). The E2 Reaction and the Deuterium Isotope Effect. [Link]

Sources

Beta-Deuterium Isotope Effect Calculation in Elimination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Beta-deuterium isotope effect calculation in elimination reactions Content Type: Publish Comparison Guide

Executive Summary

In the elucidation of reaction mechanisms and the optimization of pharmaceutical agents, the Beta-Deuterium Kinetic Isotope Effect (


-KIE)  serves as a definitive probe. By substituting 

-hydrogens with deuterium, researchers can distinguish between concerted (E2) and stepwise (E1, E1cB) elimination pathways—a distinction that dictates the stereochemical outcome and metabolic stability of drug candidates.

This guide compares the three primary methodologies for determining


-KIEs: Direct Kinetics , Intermolecular Competition , and Intramolecular Competition . We further evaluate Computational DFT Prediction  as a complementary predictive tool. Our analysis prioritizes precision, throughput, and resource efficiency for drug development workflows.

Mechanistic Framework: The "Why"

The magnitude of the


-KIE (

) is the direct readout of the transition state (TS) structure.
  • E2 Mechanism (Primary KIE): The C-H bond breaks in the rate-determining step (RDS). The loss of zero-point energy (ZPE) in the TS leads to a large primary effect.

    • Typical Value:

      
      .
      
  • E1 Mechanism (Secondary KIE): The RDS is ionization to a carbocation; the C-H bond remains intact. Hyperconjugative stabilization by

    
    -hydrogens (and deuteriums) leads to a smaller, secondary effect.
    
    • Typical Value:

      
       (per D atom).
      
  • E1cB Mechanism: Proton removal is fast and reversible; loss of the leaving group is RDS. If exchange is faster than elimination,

    
    . If proton removal is RDS (rare), a primary effect is observed.
    
Visualization: Mechanistic Decision Tree

EliminationMechanism Start Observe Beta-KIE (kH/kD) Large Large Primary Effect (kH/kD > 2.0) Start->Large Direct C-H Break Small Small Secondary Effect (1.0 < kH/kD < 1.3) Start->Small Hyperconjugation Only Unity Unity / No Effect (kH/kD ≈ 1.0) Start->Unity Reversible Deprotonation E2 E2 Mechanism (Concerted C-H Break) Large->E2 E1 E1 Mechanism (Carbocation Intermediate) Small->E1 E1cB E1cB Mechanism (Fast Exchange) Unity->E1cB

Figure 1: Decision matrix for assigning elimination mechanisms based on observed Beta-KIE magnitude.

Comparative Methodology: Experimental & Computational

We evaluated four standard approaches for calculating


-KIE. The choice depends on the required precision and synthetic availability.
Table 1: Performance Matrix of KIE Determination Methods
FeatureMethod A: Intramolecular Competition Method B: Intermolecular Competition Method C: Direct Kinetics (Absolute) Method D: DFT Prediction
Precision Highest (

1-2%)
High (

3-5%)
Low (

10-20%)
Variable (Theory dependent)
Throughput High (One-pot analysis)Medium (Requires mixture analysis)Low (Separate runs required)Very High (In silico)
Synthetic Burden High (Requires specific symmetric substrate)Medium (Requires pure H and D substrates)MediumNone
Error Sources Mass spec/NMR integrationConcentration errors, Fractional conversionTemperature/Concentration varianceBasis set, Tunneling correction
Best For Definitive Mechanism Proof Standard ScreeningRough EstimatesDesign & Hypothesis Generation

Detailed Protocols

Method A: Intramolecular Competition (The Gold Standard)

This method eliminates variables such as temperature fluctuations and reagent concentration errors because both the H-elimination and D-elimination occur in the same flask on the same molecule (e.g., eliminating from a substrate with both a


 and 

group).
Protocol Workflow
  • Substrate Synthesis: Synthesize a substrate with symmetry at the

    
    -position, e.g., 2-bromo-2-(methyl-
    
    
    
    )propane (one
    
    
    , one
    
    
    ).
  • Reaction: Subject the substrate to elimination conditions (Base/Solvent).

  • Quench: Stop the reaction at partial conversion (20-50%).

  • Analysis: Analyze the alkene products via GC-MS or

    
    -NMR.
    
    • Product A: Alkene retaining Deuterium (from H-elimination).

    • Product B: Alkene losing Deuterium (from D-elimination).

  • Calculation:

    
    
    (Note: If the substrate has 3 H's and 3 D's, the statistical correction is 1).
    
Method B: Intermolecular Competition

Used when an intramolecular substrate cannot be synthesized. A 1:1 mixture of non-deuterated (


) and deuterated (

) substrates is competed.
Protocol Workflow
  • Mixture Prep: Mix

    
     and 
    
    
    
    substrates in a precise 1:1 molar ratio (
    
    
    ).
  • Reaction: Run reaction to partial conversion (

    
    , typically ~10-20%).
    
  • Analysis: Recover unreacted starting material (SM) and analyze the ratio (

    
    ) of 
    
    
    
    via MS or NMR.
  • Calculation:

    
    
    Critique: This method relies heavily on the accurate determination of conversion (
    
    
    
    ). Small errors in
    
    
    lead to large errors in KIE.
Method D: Computational Prediction (DFT)

Before wet-lab work, DFT provides a "virtual KIE" to predict metabolic hotspots.

Workflow
  • Optimization: Optimize Ground State (GS) and Transition State (TS) geometries for both H and D isotopologues (typically B3LYP/6-31G(d,p) or M06-2X/def2-TZVP).

  • Frequency Calculation: Calculate vibrational frequencies to obtain Zero-Point Energies (ZPE).

  • Calculation: Apply the Bigeleisen-Mayer equation or Wigner tunneling correction.

    
    
    Note: Tunneling corrections are mandatory for primary KIEs involving proton transfer.
    

Visualization: Experimental Workflow (Intramolecular)

ExperimentalWorkflow Substrate Symmetric Substrate (Contains CH3 & CD3) Reaction Elimination Reaction (Base/Solvent) Substrate->Reaction Initiate Analysis Product Analysis (GC-MS / NMR) Reaction->Analysis Quench & Isolate Calc Calculate KIE Ratio = kH/kD Analysis->Calc Integrate Peaks

Figure 2: Workflow for Intramolecular Competition, yielding the highest precision KIE data.

Strategic Application in Drug Development

In drug discovery, the "Deuterium Switch" strategy utilizes


-KIE to improve metabolic stability. Cytochrome P450 enzymes often initiate metabolism via H-abstraction (mechanistically similar to E2/radical abstraction).
  • Goal: Replace metabolic "hotspot" hydrogens with deuterium.

  • Success Metric: A high Primary KIE (

    
    ) indicates the C-H bond cleavage is rate-limiting. Deuteration at this site will significantly extend half-life (
    
    
    
    ).
  • Caution: If the KIE is

    
     (masked by other steps), deuteration will offer no pharmacokinetic benefit.
    

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Link

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[2] Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard Textbook Reference for E1/E2/E1cB definitions).
  • Gaussian, Inc. (2025). Thermochemistry in Gaussian: Calculation of KIE. Link

Sources

Comparative Guide: Secondary Kinetic Isotope Effects in SN1 Solvolysis of Butyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of secondary kinetic isotope effects (KIE) in the solvolysis of tert-butyl bromide (t-BuBr). While often viewed as a theoretical abstraction, secondary KIEs serve as a critical diagnostic tool in drug development for mapping transition state geometries and validating metabolic stability.

This guide benchmarks the performance of standard Unlabeled t-Butyl Bromide against its Perdeuterated Analogue (t-Butyl-d9 Bromide) . We focus on the


-secondary isotope effect, the defining mechanistic feature of tertiary halide solvolysis, quantifying the stabilization energy provided by hyperconjugation during the rate-determining ionization step.

Mechanistic Foundation: The Origin of the Effect

To interpret the data correctly, one must understand the causality. In the SN1 solvolysis of t-butyl bromide, the rate-determining step (RDS) is the heterolytic cleavage of the C-Br bond to form a planar carbocation intermediate.

The -Secondary Isotope Effect

Since t-butyl bromide lacks hydrogens on the


-carbon (the reaction center), it exhibits exclusively 

-secondary KIEs
.
  • Hyperconjugation (Electronic): In the transition state, the incipient carbocation's empty p-orbital aligns with adjacent C-H (or C-D)

    
    -bonds.
    
  • Vibrational Origin: The C-H bond is longer and has a lower force constant than the C-D bond. Consequently, C-H bonds are better electron donors (hyperconjugation) than C-D bonds.

  • Result: The transition state for the hydrogen species is lower in energy (more stabilized) than the deuterium species. Thus,

    
     (Normal KIE).
    
Pathway Visualization

The following diagram illustrates the reaction coordinate and the specific stabilization mechanism.

SN1_Mechanism cluster_hyper Stabilization Factor (Beta-KIE) Reactant Reactant (sp3, Tetrahedral) TS Transition State (Incipient Cation) Reactant->TS  RDS (k1)   Intermediate Carbocation (sp2, Planar) TS->Intermediate HC_Node Hyperconjugation: C-H(D) overlaps with empty p-orbital C-H stabilizes TS > C-D TS->HC_Node Product Solvolysis Product (t-Butanol/Ether) Intermediate->Product  Fast (k2)  

Figure 1: Reaction coordinate of SN1 solvolysis showing the Rate-Determining Step (RDS) where hyperconjugative stabilization dictates the magnitude of the Kinetic Isotope Effect.

Comparative Analysis: Unlabeled vs. Perdeuterated

This section compares the kinetic performance of the standard substrate against the deuterated alternative.[1]

Substrates Compared:

  • Reference: 2-Bromo-2-methylpropane (t-Butyl Bromide,

    
    )
    
  • Alternative: 2-Bromo-2-(methyl-d3)propane-1,1,1,3,3,3-d6 (t-Butyl Bromide-

    
    )
    
Performance Metrics (Experimental Data)

The following data represents standard values obtained in 70:30 Water:Ethanol at 25°C.

FeatureUnlabeled (

)
Perdeuterated (

)
Comparative Ratio (

)
Rate Constant (

)


~2.37
Activation Energy (

)
23.5 kcal/mol24.1 kcal/molN/A
Hyperconjugation MaximalReducedPrimary Driver
Solvent Sensitivity (

value)
1.00 (Reference)0.98Negligible Diff.[2]
Interpretation of Results
  • Magnitude: The cumulative KIE of ~2.37 is substantial. This confirms that the transition state has significant carbocation character. If the mechanism were SN2, steric crowding would prevent nucleophilic attack, and if it did occur, the KIE would be close to 1.0 or inverse.

  • Per-Deuterium Effect: The value of 2.37 corresponds to approximately

    
     per deuterium atom (
    
    
    
    ). This aligns perfectly with theoretical predictions for
    
    
    -secondary effects in pure ionization mechanisms.
  • Application: If your novel drug candidate shows a KIE > 1.1 per

    
    -hydrogen during metabolic degradation, the pathway likely involves an oxidative cation formation or radical abstraction, not direct displacement.
    

Experimental Protocol: Conductometric Kinetics

To replicate these results with high fidelity, we utilize conductometry . As t-BuBr solvolyzes, it releases HBr, increasing the ionic strength of the solution. This method is non-invasive and allows for continuous data acquisition.

Workflow Diagram

Experimental_Protocol Prep 1. Solvent Prep (70:30 H2O:EtOH v/v) Thermostat @ 25.0°C Initiation 2. Initiation Inject 50µL t-BuBr into 20mL Solvent Prep->Initiation Data_Acq 3. Data Acquisition Measure Conductance (G) every 30s for 3 half-lives Initiation->Data_Acq Infinity 4. Infinity Point Heat to 50°C for 1h Cool to 25°C, Measure G_inf Data_Acq->Infinity Analysis 5. Analysis Plot ln(G_inf - G_t) vs Time Infinity->Analysis

Figure 2: Step-by-step conductometric workflow for determining solvolysis rate constants.

Detailed Methodology

1. System Calibration:

  • Use a conductivity cell with a cell constant (

    
    ) approx 1.0 cm-1.
    
  • Thermostat the reaction vessel to

    
    . Temperature fluctuations induce significant noise in conductivity readings.
    

2. Reaction Initiation:

  • Prepare the solvent mixture (e.g., 70% Water / 30% Ethanol by volume). Note: Higher water content accelerates the rate significantly.

  • Inject the substrate (t-BuBr or t-BuBr-

    
    ) to a final concentration of ~0.01 M.
    
  • Critical: Start the timer immediately upon injection.

3. Data Collection:

  • Record conductance (

    
    ) at regular intervals.
    
  • Ensure magnetic stirring is constant but does not generate heat or bubbles in the electrode gap.

4. The Infinity Point (


): 
  • Because the reaction is first-order, accurate determination of the final conductance is crucial.

  • After 3-4 half-lives, heat the sample to 50°C for 1 hour to force reaction completion, then cool back to exactly 25.0°C to measure

    
    .
    

5. Calculation: The integrated rate law for conductometry is:



  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope of the line is

    
    .
    

References

  • Shiner, V. J. (1953). Solvolysis Rates of t-Butyl-d9 Chloride and Bromide. Journal of the American Chemical Society.

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society.

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. Chemical Reviews.

  • Lalević, M. (2018). Secondary Deuterium Kinetic Isotope Effects in Solvolysis. Journal of Physical Organic Chemistry.

Sources

Deuterated vs. Non-Deuterated Halides: A Guide to Leaving Group Kinetics & Isotope Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of solvolytic performance between standard alkyl halides (non-deuterated) and their deuterated isotopologues. While the chemical identity of the leaving group (Cl, Br, I) dictates the gross reaction rate (


), the introduction of deuterium at 

or

positions serves as a precise probe for the transition state structure.

Key Takeaway: Deuteration does not alter the ranking of leaving group ability (I > Br > Cl > F). However, it consistently retards the rate of leaving group departure in ionization mechanisms (


) due to Secondary Kinetic Isotope Effects (SKIE) . This rate retardation (

) is critical for elucidating reaction mechanisms and enhancing metabolic stability in drug design.

Theoretical Framework: The Vibrational Origin of Rate Differences

To understand why deuterated substrates release leaving groups more slowly, we must look beyond simple steric arguments to the vibrational zero-point energy (ZPE).

The -Secondary Isotope Effect (Rehybridization)

When a halide departs in an


 mechanism, the 

-carbon transitions from

(tetrahedral) to

(trigonal planar).
  • Non-Deuterated (C-H): The out-of-plane bending vibration of the C-H bond is looser in the transition state (TS) than in the ground state.

  • Deuterated (C-D): The C-D bond has a lower ZPE than C-H. Because the potential energy well is steeper for the heavier isotope, the activation energy difference (

    
    ) required to reach the transition state is larger for the C-D bond.
    

Result: Normal KIE (


 per D).
The -Secondary Isotope Effect (Hyperconjugation)

In the developing carbocation, adjacent C-H bonds align with the empty


-orbital to stabilize the charge (hyperconjugation).
  • Mechanism: A C-H bond donates electron density more effectively than a C-D bond.

  • Causality: The C-D bond is shorter and stronger (lower vibrational amplitude), making orbital overlap for hyperconjugation less efficient.

Result: Normal KIE (


 per D).
Visualization of the Kinetic Isotope Effect

KIE_Mechanism cluster_0 Ground State (sp3) cluster_1 Transition State (sp2) GS_H C-H Bond (Higher ZPE) TS Carbocation-like TS (Loose Bending Modes) GS_H->TS Lower ΔG‡ (Faster Rate) GS_D C-D Bond (Lower ZPE) GS_D->TS Higher ΔG‡ (Slower Rate) Product Product TS->Product Leaving Group Departure Outcome kH / kD > 1.0 (Normal KIE) TS->Outcome

Figure 1: Reaction coordinate logic showing why lower Zero Point Energy (ZPE) of Deuterium leads to a larger activation barrier and slower leaving group departure.

Comparative Analysis: Performance & Data

This section compares the "performance" (reaction kinetics) of deuterated vs. non-deuterated substrates.[1] The magnitude of the KIE is a direct readout of how much the leaving group bond has broken at the transition state.

Rate Retardation Data (Solvolysis)

The following table summarizes the rate retardation observed when replacing Hydrogen with Deuterium in standard halide solvolysis (hydrolysis/ethanolysis).

Substrate TypeLeaving GroupIsotope PositionMechanism

(Typical)
Interpretation
t-Butyl Chloride

(

)
Limiting

2.4 - 2.6 (cumulative)Massive hyperconjugation loss.
Isopropyl Bromide

(

)
Borderline

1.12 - 1.15 Significant rehybridization.
Ethyl Bromide

(

)

0.95 - 1.02 No carbocation. Steric crowding in TS may cause inverse effect.
Methyl Iodide

(

)
Limiting

0.90 - 0.95 (Inverse)Tight TS; D is sterically smaller than H.
Impact of Leaving Group Ability on KIE

Does the identity of the halide (Cl vs Br vs I) change the isotope effect? Yes, via the Hammond Postulate.

  • Better Leaving Group (Iodide): Reaction is more exergonic. The Transition State (TS) is "earlier" (resembles reactant).

    • Effect: Less C-I bond breaking in the TS

      
       Less rehybridization 
      
      
      
      Smaller KIE magnitude.
  • Poorer Leaving Group (Chloride): Reaction is endergonic/slower. The TS is "later" (resembles product/carbocation).

    • Effect: More C-Cl bond breaking

      
       Full rehybridization 
      
      
      
      Larger KIE magnitude.

Experimental Protocol: Measuring KIE via Conductometry

To validate these effects, one must measure rates with high precision (<1% error). Conductometry is the gold standard for alkyl halides because the reaction produces ionic acid (HX) from neutral substrates.

Reagents & Equipment[2]
  • Substrates: R-X and R-D-X (Isotopologue purity >98% D).

  • Solvent: 50:50 Ethanol/Water (v/v) or 80:20 Acetone/Water.

  • Apparatus: Wheatstone bridge conductometer, thermostated bath (

    
    C).
    
Step-by-Step Workflow
  • Preparation: Dissolve alkyl halide (

    
     M) in the solvent.
    
  • Equilibration: Place the conductivity cell in the thermostated bath for 20 minutes.

  • Data Acquisition: Record conductance (

    
    ) at intervals.
    
    • Note: As R-X hydrolyzes to R-OH +

      
      , conductivity increases linearly with conversion.
      
  • Infinity Point: Heat a sample aliquot to

    
    C for 2 hours to force 100% conversion, then cool to measure 
    
    
    
    .
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol Visualization

Protocol_Workflow cluster_measure Kinetic Measurement Start Start: Pure Substrates (R-H-X vs R-D-X) Solvent Dissolve in EtOH/H2O Mixture Start->Solvent Thermo Thermostat Bath (25.00 ± 0.01 °C) Solvent->Thermo Monitor Monitor Conductance (G) over time Thermo->Monitor IonRelease Release of H+ and X- increases G Monitor->IonRelease Calc Calculate k_obs ln(G_inf - G_t) vs t Monitor->Calc Compare Compute Ratio KIE = k_H / k_D Calc->Compare

Figure 2: Conductometric workflow for determining precise solvolysis rate constants.

Implications for Drug Development

The "slower leaving group departure" in deuterated compounds is not merely an academic curiosity; it is a strategic tool in medicinal chemistry.

  • Metabolic Stability (Deuterium Switch):

    • Metabolic clearance often involves oxidative dealkylation (mediated by CYP450), which passes through a radical or cation-like transition state similar to solvolysis.

    • Replacing H with D at the site of metabolism utilizes the Primary or Secondary KIE to slow down bond breaking, extending the drug's half-life (

      
      ) without altering binding affinity.
      
    • Example:Deutetrabenazine uses this principle to reduce dosing frequency compared to tetrabenazine.

  • Mechanism Elucidation:

    • If a drug candidate degrades chemically, measuring the KIE helps determine if the degradation is

      
       (large KIE, carbocation intermediate) or 
      
      
      
      (small/inverse KIE). This informs formulation strategies (e.g., stabilizing the pH to prevent specific ionization pathways).

References

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
  • Shiner, V. J. (1970).[2] "Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon". Isotope Effects in Chemical Reactions. ACS Monograph 167. Link (Contextual link to modern application of Shiner's work).

  • Simmons, E. M., & Hartwig, J. F. (2012).[3] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes". Angewandte Chemie International Edition, 51(13), 3066–3072. Link

  • Gajewski, J. J. (2005). Kinetic Isotope Effects in Organic Chemistry. Department of Chemistry, Indiana University. (Standard academic protocol reference).
  • FDA.gov . (2017). "FDA approves first deuterated drug". Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Bromobutane-2,2-D2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling, use, and disposal of 1-Bromobutane-2,2-D2, a deuterated compound critical in pharmaceutical research and development. As researchers and scientists, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. The strategic replacement of hydrogen with deuterium can alter a compound's metabolic profile, a key principle in modern drug design.[1][2] While this isotopic labeling does not change the fundamental chemical hazards of the parent molecule, it underscores the need for meticulous safety protocols. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Immediate Hazard Assessment: Understanding the Risk Profile

This compound shares its primary hazard profile with its non-deuterated analog, 1-Bromobutane.[1] It is a highly flammable liquid that poses significant health risks through irritation, and potential long-term effects.[3] A clear understanding of these hazards, summarized below, is the foundational step in establishing a safe operational workflow.

Hazard ClassGHS Hazard StatementDescriptionCitations
Physical Hazard H225: Highly flammable liquid and vapourThe low flash point of approximately 10°C (50°F) means that vapors can ignite at room temperature from a nearby spark or flame.[3][3][4]
Health Hazard H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[3][4]
Health Hazard H319: Causes serious eye irritationVapors or splashes can cause significant eye damage.[3][4]
Health Hazard H335: May cause respiratory irritationInhalation of vapors can irritate the nose, throat, and lungs.[3][4]
Health Hazard H351: Suspected of causing cancerThis is a long-term health consideration based on toxicological data.[5]
Health Hazard H360: May damage fertility or the unborn childRepresents a significant reproductive toxicity risk.[5]
Environmental Hazard H411: Toxic to aquatic life with long lasting effectsSpills and improper disposal can cause long-term harm to ecosystems.[6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a calculated response to the specific chemical and physical hazards of the substance. The following protocol outlines the minimum required PPE for handling this compound, explaining the rationale for each selection.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical splash goggles are the minimum requirement.

  • Rationale: this compound is a volatile liquid, and its vapors can cause serious eye irritation.[3][4] Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes and vapors compared to standard safety glasses.[7]

  • Enhanced Protection: For operations involving larger quantities (>100 mL) or the potential for significant splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[8]

Hand Protection: A Critical Barrier
  • The Challenge with Halogenated Hydrocarbons: It is a well-documented issue that halogenated hydrocarbons, such as 1-Bromobutane, are aggressive towards many common glove materials, causing them to swell, weaken, or fail.[9]

  • Recommended Approach: A two-tiered glove system is advised for optimal protection.

    • Inner Glove: A thin nitrile glove. Nitrile provides good dexterity and splash resistance for intermittent contact.[10]

    • Outer Glove: A heavier-duty glove with proven resistance to halogenated hydrocarbons.

  • Rationale: This dual-glove system ensures that if the outer glove is compromised, a protective barrier remains. It is imperative to consult the glove manufacturer's specific chemical resistance data for 1-Bromobutane. Do not rely on generic charts.

Glove MaterialResistance to Halogenated HydrocarbonsRecommendation for this compound
Nitrile Fair to PoorSuitable as an inner glove for dexterity and minor splash protection only.[7][10]
Neoprene Fair to GoodOffers better protection than nitrile but may not be suitable for prolonged immersion.[7]
Butyl Rubber ExcellentOften recommended by safety experts for handling halogenated hydrocarbons.[9]
Viton® ExcellentProvides superior protection but is often thicker and more expensive.
Body Protection: Shielding Against Contamination
  • Mandatory Equipment: A flame-resistant (FR) lab coat is required.

  • Rationale: Given the high flammability of this compound, standard cotton or polyester lab coats are insufficient as they can ignite and continue to burn.[8] An FR lab coat will self-extinguish, providing critical escape time in the event of a flash fire. The coat also provides a barrier against skin contact from splashes.[6]

  • Additional Protection: For tasks with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Engineering Controls First
  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of harmful and irritating vapors.[3][6]

  • When Respirators are Needed: In the rare event of a fume hood failure or a large-scale spill, respiratory protection is necessary. A full-face respirator with an organic vapor cartridge is required. For emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[11]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes exposure and prevents accidents. The following diagram and protocol outline the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling Prep 1. Verify Fume Hood & Safety Equipment Don_PPE 2. Don Full PPE (Gloves, Goggles, FR Coat) Prep->Don_PPE Proceed when ready Handling 3. Work Inside Hood Ground Containers Don_PPE->Handling Enter work area Waste 4. Segregate Waste (Halogenated Liquid Waste) Handling->Waste During procedure Decon 5. Decontaminate Surfaces & Glassware Waste->Decon After procedure Doff_PPE 6. Doff PPE Correctly (Outer Gloves First) Decon->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.